6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Description
Properties
IUPAC Name |
6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-4,6,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDHFNZEZCCEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082837-97-5 | |
| Record name | 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details a probable synthetic route, experimental protocols, and comprehensive characterization techniques.
Introduction
6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine belongs to the benzoxazine class of heterocyclic compounds. Benzoxazine derivatives are of significant interest due to their diverse biological activities, including anti-inflammatory and neuroprotective effects.[1][2] The introduction of a chlorine atom at the 6-position and a methyl group at the 2-position can significantly influence the molecule's physicochemical properties and biological activity. This guide outlines a common and effective method for the synthesis of this specific derivative and the analytical techniques used to confirm its structure and purity.
Synthesis
The synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through the cyclization of an appropriate aminophenol with a three-carbon electrophile. A widely used method for the formation of the 1,4-benzoxazine ring system involves the reaction of an o-aminophenol with an epoxide or a dihaloalkane. In this case, the reaction of 2-amino-4-chlorophenol with propylene oxide or a 1,2-dihalopropane serves as a logical synthetic route. An alternative approach involves the reaction of 2-amino-4-chlorophenol with an α-haloketone followed by reduction.[3]
A plausible and commonly employed synthetic pathway is the reaction of 2-amino-4-chlorophenol with 1-bromo-2-propanol, which can be formed in situ from propylene oxide, or used directly. The reaction typically proceeds via an initial N-alkylation of the amino group, followed by an intramolecular Williamson ether synthesis to form the oxazine ring.
Below is a proposed experimental protocol for the synthesis.
Experimental Protocol: Synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Materials:
-
2-Amino-4-chlorophenol
-
Propylene oxide
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chlorophenol (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add propylene oxide (1.5 equivalents). The reaction mixture is then heated to reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction (typically several hours), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with a dilute solution of hydrochloric acid, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the pure 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Logical Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of the target compound.
Characterization
The structure and purity of the synthesized 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can be confirmed using various spectroscopic and analytical techniques.
Physical Properties
Basic physical properties can be used for initial characterization.
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approximately 85-90°C[4] |
| Solubility | Soluble in common organic solvents like ethanol, DMF, and dichloromethane.[4] |
Note: The molecular formula C9H9ClN2O mentioned in one source is incorrect for the specified compound.[4]
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons in the molecule. The chemical shifts (δ) are predicted based on analogous structures.[5][6]
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (H5, H7, H8) | 6.5 - 7.0 | m | 3H |
| N-H | 3.5 - 4.5 | br s | 1H |
| O-CH | 4.0 - 4.3 | m | 1H |
| N-CH₂ | 3.1 - 3.5 | m | 2H |
| C-CH₃ | 1.2 - 1.4 | d | 3H |
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.[5][7]
| Carbon | Chemical Shift (ppm) |
| Aromatic C=C | 115 - 145 |
| O-CH | 68 - 72 |
| N-CH₂ | 45 - 50 |
| C-CH₃ | 18 - 22 |
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[8][9][10]
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1500 - 1600 |
| C-O-C Asymmetric Stretch | 1220 - 1260 |
| C-N Stretch | 1100 - 1200 |
| C-Cl Stretch | 700 - 800 |
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₉H₁₀ClNO. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.
Characterization Workflow Diagram:
Caption: Workflow for the characterization of the synthesized compound.
Safety Information
As with any chemical synthesis, proper safety precautions should be taken. The starting materials and the final product may be hazardous. It is essential to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
This technical guide provides a comprehensive overview of a probable synthetic route and characterization methods for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. The detailed protocols and expected analytical data will be valuable for researchers and scientists working on the synthesis and development of novel benzoxazine derivatives for various applications. The provided workflows offer a clear and structured approach to both the synthesis and characterization processes.
References
- 1. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Synthesis, characterization and protective efficiency of novel polybenzoxazine precursor as an anticorrosive coating for mild steel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Physicochemical Properties of 6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, materials science, and organic synthesis.
Chemical Identity and Properties
6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a substituted benzoxazine derivative. Its chemical structure consists of a benzene ring fused to a 1,4-oxazine ring, with a chlorine atom at the 6-position and a methyl group at the 2-position of the bicyclic system.
Table 1: General and Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | --- |
| CAS Number | 1082837-97-5 | --- |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.63 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 85-90 °C | [2] |
| Boiling Point | ~310.5 °C (Predicted) | Prediction |
| Aqueous Solubility | ~0.2 g/L (Predicted) | Prediction |
| pKa (most basic) | ~3.5 (Predicted) | Prediction |
| logP | ~2.4 (Predicted) | Prediction |
| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane.[2] | --- |
Note: Predicted values are generated from computational models and should be confirmed by experimental data.
Experimental Protocols
Synthesis
A general method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves the reaction of a substituted 2-aminophenol with an appropriate epoxide in the presence of a base. For the specific synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a plausible route is the reaction of 4-chloro-2-aminophenol with 2-methyloxirane (propylene oxide).
General Experimental Protocol for Synthesis:
-
Reaction Setup: To a solution of 4-chloro-2-aminophenol in a suitable solvent (e.g., ethanol, isopropanol, or toluene) in a round-bottom flask, add a stoichiometric equivalent of 2-methyloxirane.
-
Base Addition: Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) to the reaction mixture.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
A method for the synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[3][4]benzoxazines has been described involving acylative kinetic resolution of racemates using (S)-naproxen acyl chloride.
Determination of Physicochemical Properties
Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
Solubility:
-
Qualitative Solubility: A small amount of the compound is added to various solvents (e.g., water, ethanol, DMSO, dichloromethane) at room temperature to visually assess its solubility.
-
Quantitative Aqueous Solubility: A saturated solution of the compound in water is prepared by stirring an excess amount of the solid in water for a prolonged period. The suspension is then filtered, and the concentration of the compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
LogP (Octanol-Water Partition Coefficient): The logP value can be determined experimentally using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases. The concentration of the compound in each phase is then determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-Vis spectroscopy at different pH values.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the oxazine ring, and the methyl group. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzoxazine core.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the carbons of the heterocyclic ring, and the methyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibrations (around 3300-3500 cm⁻¹)
-
C-H stretching vibrations (aromatic and aliphatic)
-
C=C stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹)
-
C-O-C and C-N-C stretching vibrations of the oxazine ring.[5][6]
Potential Biological Activities and Signaling Pathways
Benzoxazine derivatives have been reported to exhibit a range of biological activities, suggesting potential applications in drug discovery.
Anticancer Activity
Several studies have demonstrated the anticancer potential of benzoxazine derivatives. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through the activation of key signaling pathways.
-
p53 Signaling Pathway: The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage.[7][8][9] Some benzoxazine derivatives may exert their anticancer effects by activating the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: p53 Signaling Pathway in Cancer.
-
Caspase Cascade: Caspases are a family of proteases that execute the apoptotic program. The activation of a cascade of caspase enzymes leads to the cleavage of cellular substrates and ultimately, cell death.[1][10][11][12][13] Benzoxazine derivatives may trigger apoptosis by initiating the caspase cascade.
References
- 1. abeomics.com [abeomics.com]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. CRAC Channels and Calcium Influx in T Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Targeting p53 Signaling Pathway in Cancer Therapy - Creative Diagnostics [creative-diagnostics.com]
- 9. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 10. Caspase - Wikipedia [en.wikipedia.org]
- 11. portlandpress.com [portlandpress.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Caspase cascade: Significance and symbolism [wisdomlib.org]
"6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS number and molecular weight"
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a chlorinated benzene ring fused to a methyl-substituted oxazine ring, provides a scaffold for the development of novel therapeutic agents and functional polymers. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and potential applications based on available scientific literature.
Chemical and Physical Properties
A summary of the key quantitative data for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is presented in the table below.
| Property | Value | Source |
| CAS Number | 1082837-97-5 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₀ClNO | --INVALID-LINK-- |
| Molecular Weight | 183.63 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | --INVALID-LINK-- |
| Melting Point | Approximately 85-90°C | --INVALID-LINK-- |
| Solubility | Soluble in most organic solvents (e.g., ethanol, dimethylformamide, dichloromethane) | --INVALID-LINK-- |
Experimental Protocols
Synthesis of Racemic 6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
The synthesis of racemic 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through the cyclization of a corresponding aminophenol derivative. The following protocol is based on established methods for the synthesis of similar benzoxazine structures.[1]
Materials:
-
2-Amino-4-chlorophenol
-
Propylene oxide
-
Solvent (e.g., Toluene or Ethanol)
-
Catalyst (optional, e.g., a Lewis acid or base)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-chlorophenol in the chosen solvent.
-
Add propylene oxide to the reaction mixture. The molar ratio of 2-amino-4-chlorophenol to propylene oxide should be optimized, typically starting with a slight excess of propylene oxide.
-
If a catalyst is used, it should be added at this stage.
-
Heat the reaction mixture to reflux and maintain for a period of 8-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure racemic 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Expected Characterization Data:
-
¹H NMR:
-
Aromatic protons will appear as multiplets in the range of δ 6.5-7.5 ppm.
-
The methine proton of the oxazine ring (CH-CH₃) is expected around δ 4.2-4.5 ppm.
-
The methylene protons of the oxazine ring (O-CH₂) will likely appear as two distinct signals in the range of δ 3.8-4.2 ppm due to diastereotopicity.
-
The methyl protons (CH₃) will be a doublet around δ 1.2-1.5 ppm.
-
The N-H proton will appear as a broad singlet.
-
-
¹³C NMR:
-
Aromatic carbons will resonate in the range of δ 110-150 ppm.
-
The methine carbon of the oxazine ring (CH-CH₃) is expected around δ 70-75 ppm.
-
The methylene carbon of the oxazine ring (O-CH₂) will likely appear around δ 65-70 ppm.
-
The methyl carbon (CH₃) will be observed around δ 18-22 ppm.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak [M]⁺ should be observed at m/z 183.
-
A prominent [M+2]⁺ peak at m/z 185 with approximately one-third the intensity of the [M]⁺ peak, characteristic of the chlorine isotope pattern.
-
Fragmentation patterns would likely involve the loss of a methyl group and cleavage of the oxazine ring.
-
Logical Workflow and Diagrams
The synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine follows a logical progression from starting materials to the final purified product.
Potential Applications in Drug Development
Benzoxazine derivatives have garnered attention for their diverse biological activities. While specific studies on 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine are limited, related compounds have shown promise in several therapeutic areas.
-
Antimicrobial and Anti-inflammatory Properties: Research into various 6-chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives suggests potential as antimicrobial and anti-inflammatory agents.[4]
-
Oncology: Some benzoxazine compounds are being explored as lead structures for the development of new anticancer drugs.[4]
-
Infectious Diseases: The benzoxazine scaffold is also under investigation for its potential in treating infectious diseases.[4]
The chlorine and methyl substitutions on the benzoxazine core of the title compound can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a candidate for further investigation in these and other therapeutic areas.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise mechanism of action for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. Research in this area would be crucial to understanding its potential therapeutic effects and for guiding future drug development efforts. A logical approach to investigating its mechanism of action is outlined below.
References
Spectroscopic and Synthetic Profile of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide
Introduction
This technical document provides a detailed overview of the predicted spectroscopic characteristics of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a significant heterocyclic motif found in numerous biologically active molecules and functional materials. As a result, derivatives of this core structure are of considerable interest in medicinal chemistry and materials science. This guide focuses on the 6-chloro-2-methyl substituted derivative, offering a scientifically grounded technical overview to support its synthesis and characterization.
It is important to note that a comprehensive search of scientific literature and chemical databases did not yield experimentally obtained spectroscopic data (NMR, IR, Mass Spec) for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. Therefore, this guide presents predicted data alongside generalized experimental protocols that are standard for the characterization of such organic compounds.
Predicted Spectroscopic Data
The following data is based on computational predictions and provides a reference for the expected spectroscopic behavior of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Mass Spectrometry
The predicted mass spectral data for the title compound is summarized in the table below. These values are calculated based on the compound's molecular formula (C₉H₁₀ClNO) and can be instrumental in identifying the molecular ion and characteristic fragments during mass spectrometric analysis.[1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 184.0524 |
| [M+Na]⁺ | 206.0343 |
| [M-H]⁻ | 182.0378 |
| [M]⁺ | 183.0445 |
Experimental Protocols
The following sections outline detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound such as 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C=C, C-O, C-Cl).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of around 1-10 µg/mL with the same solvent.
-
If necessary, add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable and strong signal for the compound of interest.
-
Acquire the mass spectrum in both positive and negative ion modes over an appropriate mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙).
-
Analyze the isotopic pattern, especially for the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), to confirm the elemental composition.
-
If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.
-
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.
References
Biological Activity of 6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, which includes antimicrobial, antifungal, anticancer, and serotonin receptor modulatory effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to facilitate further research and development in this area.
Antifungal Activity
Derivatives of 1,4-benzoxazin-3-one, particularly those with a 6-chloro substitution, have demonstrated notable antifungal properties against a range of plant pathogenic fungi.
Quantitative Antifungal Activity Data
| Compound | Fungal Strain | EC50 (µg/mL) | Inhibition Rate (%) at 50 µg/mL | Reference |
| 5o | Gibberella zeae | 23.17 | 76.14 | [1] |
| 5p | Capsicum wilt | 26.76 | 71.33 | [1] |
| 5q | Pellicularia sasakii | 26.66 | 73.32 | [1] |
| 5s | Phytophthora infestans | 15.37 | 82.62 | [1] |
Experimental Protocol: Mycelium Growth Rate Method
This method is commonly used to evaluate the in vitro antifungal activity of chemical compounds against mycelial fungi.
1. Media Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.
2. Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions of the stock solution.
3. Plate Preparation: Add the appropriate volume of each compound dilution to molten PDA to achieve the desired final concentrations. Pour the mixture into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.
4. Inoculation: Aseptically place a mycelial plug (typically 5 mm in diameter) from the edge of a fresh fungal culture onto the center of each agar plate.
5. Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate reaches the edge of the dish.
6. Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the percentage of mycelial growth inhibition using the following formula:
Inhibition (%) = [(DC - DT) / DC] x 100
Where:
-
DC = Average diameter of the fungal colony in the control group
-
DT = Average diameter of the fungal colony in the treated group
The EC50 value, the concentration of the compound that inhibits 50% of mycelial growth, can be determined by plotting the inhibition percentage against the compound concentrations.[1]
Experimental Workflow: Antifungal Screening
Caption: Workflow for in vitro antifungal activity screening.
Antimicrobial Activity
Certain derivatives of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine have shown promising antibacterial activity. One of the proposed mechanisms of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.
Quantitative Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzoxazine-6-sulfonamide derivatives (1a, 1b, 1c, 1e, 1h, 2c, 2d, 2e, 2g, 2h, 2i, 2j, 2k, 2l) | Gram-positive and Gram-negative bacteria | 31.25 and 62.5 |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Media Preparation: Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions and sterilize.
2. Bacterial Inoculum Preparation: Culture the test bacteria overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute the suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
3. Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
4. Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
5. Incubation: Incubate the plate at 37°C for 16-20 hours.
6. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Signaling Pathway: Inhibition of Bacterial DNA Gyrase
Caption: Inhibition of DNA gyrase by benzoxazine derivatives.
Anticancer Activity
Several studies have explored the anticancer potential of benzoxazine derivatives against various human cancer cell lines.
Quantitative Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7d (aryl hydrazone derivative) | MCF-7 (Breast) | 22.6 | |
| 7d (aryl hydrazone derivative) | HT-29 (Colon) | 13.4 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
1. Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
3. Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
4. MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
5. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
6. Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
7. Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Serotonin-3 (5-HT3) Receptor Antagonism
Certain 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have been identified as potent antagonists of the serotonin-3 (5-HT3) receptor, a ligand-gated ion channel involved in emesis and other physiological processes.
Quantitative 5-HT3 Receptor Binding Affinity Data
| Compound | Receptor Binding Affinity (Ki, nM) | Antagonistic Activity (ED50, µg/kg i.v.) | Reference |
| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide | 0.051 | 0.089 | [2] |
Experimental Protocol: Radioligand Binding Assay for 5-HT3 Receptor
This assay is used to determine the affinity of a test compound for the 5-HT3 receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
2. Radioligand and Compound Preparation: Prepare a solution of a suitable radioligand (e.g., [³H]granisetron) and serial dilutions of the test compound.
3. Binding Assay: In a 96-well plate, combine the cell membranes, the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled antagonist).
4. Incubation: Incubate the plate to allow the binding to reach equilibrium.
5. Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
6. Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
7. Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition binding curve. The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] = concentration of the radioligand
-
Kd = dissociation constant of the radioligand
Signaling Pathway: 5-HT3 Receptor Antagonism
Caption: Mechanism of 5-HT3 receptor antagonism.
References
- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structure-Activity Relationship of 6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antifungal, anticancer, and receptor modulatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important workflows and relationships to facilitate further research and development in this area.
Core Structure and Pharmacological Significance
The 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic structure characterized by a fused benzene and oxazine ring system. The chlorine atom at the 6-position and the methyl group at the 2-position are key features that influence the physicochemical and biological properties of these analogs.[1] Modifications at various positions of this core structure have led to the discovery of potent and selective agents for a range of biological targets. Research has highlighted their potential as antimicrobial and anti-inflammatory agents, and they are being explored as lead compounds for the development of new pharmaceuticals targeting cancer and infectious diseases.[1]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative data from various studies on 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine analogs, highlighting their antifungal, 5-HT3 receptor antagonist, and progesterone receptor modulatory activities.
Antifungal Activity of 6-Chloro-1,4-benzoxazin-3-one Analogs
A series of 1,4-benzoxazin-3-one derivatives bearing a 6-chloro substituent have been evaluated for their in vitro antifungal activity. The presence of the 6-chloro group on the 1,4-benzoxazin-3-one skeleton was found to be favorable for antifungal activity against various plant pathogenic fungi.[1]
| Compound ID | R Group (at N-4) | Fungal Strain | EC50 (µg/mL) |
| 5o | -CH2-C(=O)NH-N=CH-(4-Cl-phenyl) | Gibberella zeae | 23.17[1] |
| 5p | -CH2-C(=O)NH-N=CH-(4-F-phenyl) | Capsicum wilt | 26.76[1] |
| 5q | -CH2-C(=O)NH-N=CH-(4-CH3-phenyl) | Pellicularia sasakii | 26.66[1] |
| 5s | -CH2-C(=O)NH-N=CH-(2,4-diCl-phenyl) | Phytophthora infestans | 15.37[1] |
| Hymexazol (Control) | N/A | Gibberella zeae | 40.51[1] |
| Hymexazol (Control) | N/A | Pellicularia sasakii | 32.77[1] |
| Hymexazol (Control) | N/A | Phytophthora infestans | 18.35[1] |
| Hymexazol (Control) | N/A | Capsicum wilt | >50[1] |
Serotonin-3 (5-HT3) Receptor Antagonism
Analogs of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine have been investigated as potent serotonin-3 (5-HT3) receptor antagonists. The 5-HT3 receptor is a ligand-gated ion channel involved in nausea and vomiting.
| Compound | Ki (nM) | Assay |
| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide | 0.051 | 5-HT3 Receptor Binding |
This particular analog demonstrated high affinity for the 5-HT3 receptor, indicating its potential as an antiemetic agent.
Progesterone Receptor (PR) Modulation
Derivatives of the benzoxazine core have been explored as both agonists and antagonists of the progesterone receptor, a key target in contraception and hormone-dependent cancers.
Table 3a: Progesterone Receptor Agonist Activity of 6-Aryl Benzoxazine Analogs
| Compound ID | R1 | R2 | R3 | Ar | EC50 (nM) |
| 4e | Me | Me | Me | 4-CN-Ph | 0.35 |
| 5b | Me | Me | H | 4-CN-Ph | 0.23 |
| 6a | Me | Me | Me | 3-Py | 0.20 |
Table 3b: Progesterone Receptor Antagonist Activity of 6-Arylamino Benzoxazin-2-one Analogs
| Compound ID | R1 | R2 | Ar | IC50 (nM) |
| 12 | Me | Me | 4-CN-Ph | 5.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
General Synthesis of Benzoxazine Analogs (Mannich Condensation)
The synthesis of the benzoxazine core is typically achieved through a Mannich condensation reaction involving a phenolic compound, a primary amine, and formaldehyde.
Caption: Mannich condensation for benzoxazine synthesis.
Procedure:
-
A substituted phenol and a primary amine are dissolved in a suitable solvent such as chloroform or DMSO.
-
Paraformaldehyde is added to the solution.
-
The reaction mixture is heated to reflux for several hours (e.g., 5-48 hours) at a temperature ranging from 70°C to 120°C.
-
After cooling to room temperature, the mixture is often poured into an aqueous solution (e.g., 1N NaOH) to precipitate the benzoxazine monomer.
-
The precipitate is collected by filtration, washed with deionized water, and dried under vacuum to yield the final product.
Antifungal Activity Assay (Mycelium Growth Rate Method)
This method is used to determine the efficacy of compounds in inhibiting fungal growth.[1]
Caption: Mycelium growth rate method for antifungal testing.
Procedure:
-
Preparation: Stock solutions of the test compounds are prepared in DMSO. The compounds are then mixed with molten Potato Dextrose Agar (PDA) medium to achieve the desired final concentration.
-
Plating: The PDA medium containing the test compound is poured into sterile Petri dishes. Control plates containing only DMSO are also prepared.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of the test fungus is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) until the fungal growth in the control group nearly covers the entire plate.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the fungal colony in the control group and T is the average diameter in the treated group.
-
EC50 Determination: The EC50 value, the concentration of the compound that causes 50% inhibition of mycelial growth, is determined by testing a range of concentrations and analyzing the dose-response curve.
5-HT3 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the 5-HT3 receptor by measuring its ability to displace a known radiolabeled ligand.
Caption: Workflow for a 5-HT3 receptor radioligand binding assay.
Procedure:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled 5-HT3 antagonist (e.g., [3H]-Granisetron), and varying concentrations of the test compound.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to reduce non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Progesterone Receptor Antagonist Assay (T47D Cell Alkaline Phosphatase Assay)
This cell-based assay measures the ability of a compound to inhibit progesterone-induced expression of the endogenous alkaline phosphatase (AlkP) gene in T47D human breast cancer cells.[2]
Procedure:
-
Cell Culture: T47D cells, which endogenously express the progesterone receptor, are seeded in multi-well plates and allowed to attach overnight.
-
Treatment: The cells are then treated with a fixed concentration of progesterone (or a synthetic progestin like R5020) to induce AlkP expression, along with varying concentrations of the test compound.
-
Incubation: The cells are incubated for a period of 24-48 hours.
-
Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer.
-
Alkaline Phosphatase Assay: The lysate is then assayed for alkaline phosphatase activity using a colorimetric or fluorometric substrate (e.g., p-nitrophenyl phosphate).
-
Data Analysis: The inhibition of progesterone-induced AlkP activity by the test compound is measured, and the IC50 value is calculated from the dose-response curve.
Summary of Structure-Activity Relationships
Based on the available data, several key SAR trends can be identified for the 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold.
Caption: Key SAR points for 6-chloro-benzoxazine analogs.
-
6-Chloro Substituent: The presence of a chlorine atom at the 6-position of the benzoxazine ring appears to be a favorable feature for various biological activities, particularly antifungal effects.[1]
-
N-4 Position: Modifications at the nitrogen atom (position 4) are critical for activity. For antifungal agents, the introduction of an acylhydrazone side chain at this position has proven effective.[1] For 5-HT3 antagonists, a methyl group at N-4 is part of a highly potent analog.
-
C-8 Position: For 5-HT3 receptor antagonists, the introduction of a carboxamide linker at the C-8 position, which connects to a bulky, basic moiety like an azabicyclooctane ring, is a key determinant of high-affinity binding.
-
C-3 Position: The presence of a carbonyl group (oxo) at the C-3 position, creating a 1,4-benzoxazin-3-one, is a common feature in analogs with antifungal and progesterone receptor modulatory activities.
Conclusion
The 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold represents a versatile platform for the design of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that specific substitutions on the benzoxazine core can lead to potent and selective compounds with diverse pharmacological profiles, including antifungal, antiemetic, and hormone-modulating activities. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogs, paving the way for the development of next-generation therapeutics based on this promising chemical scaffold. Further exploration of substitutions at various positions, guided by the principles outlined herein, is warranted to fully exploit the therapeutic potential of this compound class.
References
Unraveling the Therapeutic Potential of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide for Researchers
Introduction
The benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] This technical guide focuses on the specific compound 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a member of this versatile class. While detailed mechanistic studies on this particular molecule are not extensively available in the public domain, this document aims to provide a comprehensive overview of the known biological activities of closely related benzoxazine derivatives. Furthermore, it will outline the necessary experimental protocols to elucidate its specific mechanism of action, thereby serving as a valuable resource for researchers and drug development professionals.
Known Biological Activities of the Benzoxazine Core
Research into the broader class of 6-chloro-substituted benzoxazines has revealed promising, albeit general, biological activities. The simpler analog, 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, has been identified as a potential lead compound in the development of pharmaceuticals for treating cancer and infectious diseases, with investigations highlighting its potential antimicrobial and anti-inflammatory properties.[1] However, the precise molecular mechanisms underlying these effects are still under active investigation.[1]
In-Depth Analysis of a Closely Related Derivative: A 5-HT3 Receptor Antagonist
Significant insight into the potential therapeutic targets of the 6-chloro-benzoxazine scaffold can be gleaned from a more complex derivative, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide. This compound has been identified as a potent serotonin-3 (5-HT3) receptor antagonist.
Signaling Pathway of 5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to the influx of cations, resulting in neuronal depolarization. Antagonists of this receptor block this action, which is the basis for their use as antiemetics.
Caption: Proposed mechanism of 5-HT3 receptor antagonism by a benzoxazine derivative.
Hypothesized Mechanism of Action for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Based on the available data for related compounds, it is plausible that 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine could also interact with neurotransmitter receptors or ion channels. Furthermore, the anti-inflammatory and antimicrobial activities of the core structure suggest potential interactions with key enzymes or signaling pathways involved in inflammation and microbial growth.
Experimental Protocols for Elucidating the Mechanism of Action
To determine the precise biological target and mechanism of action of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a systematic experimental approach is required.
Initial Target Screening
A broad-based screening against a panel of common biological targets is the first step to identify potential interactions.
Methodology:
-
Receptor Binding Assays: Utilize commercially available receptor binding assay panels (e.g., from Eurofins or DiscoveRx) to screen the compound against a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Enzyme Inhibition Assays: Screen the compound against a panel of kinases, proteases, and other enzymes relevant to inflammation and cancer (e.g., cyclooxygenases, matrix metalloproteinases).
-
Antimicrobial Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi using broth microdilution methods according to CLSI guidelines.
Caption: Workflow for initial biological target screening.
In-depth Mechanistic Studies for Validated Hits
Once a primary target is identified, further in-depth studies are necessary to validate the interaction and elucidate the mechanism.
Example Protocol for a Validated Kinase Hit:
-
Kinase Inhibition Assay (Quantitative):
-
Principle: Measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. This can be done using various formats, such as ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher Scientific).
-
Methodology:
-
Prepare a dilution series of the test compound.
-
In a microplate, combine the kinase, its specific substrate, and ATP with the test compound.
-
Incubate to allow the enzymatic reaction to proceed.
-
Add the detection reagent and measure the signal (e.g., luminescence or fluorescence).
-
Calculate the IC50 value from the dose-response curve.
-
-
-
Mechanism of Inhibition Studies:
-
Principle: Determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.
-
Methodology:
-
Perform the kinase inhibition assay with varying concentrations of both the test compound and either ATP or the substrate.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics to determine the mode of inhibition.
-
-
Cellular Assays
To confirm the activity of the compound in a biological context, cellular assays are essential.
Example Protocol for Anti-inflammatory Activity:
-
Lipopolysaccharide (LPS)-induced Cytokine Release in Macrophages:
-
Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).
-
-
Caption: Workflow for assessing anti-inflammatory activity in a cellular context.
Quantitative Data from Related Benzoxazine Derivatives
While quantitative data for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is not available, the following table summarizes data from related benzoxazine derivatives to provide a reference for expected potency.
| Compound Family | Target | Assay | Potency |
| Indole-benzoxazinones | Human Acetylcholinesterase (hAChE) | Enzyme Inhibition | Ki = 20.2 ± 0.9 µM |
| Benzoxazine-arylpiperazines | Human Acetylcholinesterase (hAChE) | Enzyme Inhibition | Ki = 20.3 ± 0.9 µM |
Data from a study on potential acetylcholinesterase inhibitors based on a benzoxazine core.[2]
The 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine molecule belongs to a class of compounds with significant therapeutic potential. Although its specific mechanism of action remains to be fully elucidated, the known activities of related compounds, particularly as a 5-HT3 receptor antagonist and the broader anti-inflammatory and antimicrobial effects of the benzoxazine core, provide a strong foundation for future research. The experimental workflows detailed in this guide offer a systematic approach for researchers to unravel the pharmacological profile of this promising compound. Such studies will be crucial in determining its potential for development as a novel therapeutic agent.
References
In Vitro Evaluation of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound belonging to the benzoxazine class of molecules. The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The presence of a chlorine atom at the 6-position and a methyl group at the 2-position of the benzoxazine core can significantly influence the compound's physicochemical properties and biological activity. This technical guide provides an overview of the available in vitro evaluation data for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine and its closely related analogs, along with detailed experimental protocols and pathway diagrams to facilitate further research and development.
Synthesis and Characterization
The synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives typically involves the Mannich condensation reaction of a substituted phenol, a primary amine, and formaldehyde. Alternative synthetic routes have also been explored to improve yield and introduce structural diversity.
A general synthetic workflow for a 6-chloro-substituted benzoxazine is outlined below:
In Vitro Biological Activity
While specific in vitro data for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is limited in publicly available literature, research on structurally related 6-chloro-benzoxazine analogs provides insights into its potential biological activities. These studies suggest that the 6-chloro substitution can contribute to antimicrobial and anticancer properties.
Antimicrobial Activity of 6-Chloro-Benzoxazine Analogs
Several studies have reported the antimicrobial activity of benzoxazine derivatives. The presence of a halogen, such as chlorine, on the benzene ring has been shown to enhance antibacterial activity against various strains.
Table 1: In Vitro Antimicrobial Activity of a Closely Related 6-Chloro-Benzoxazinone Derivative
| Compound | Microorganism | MIC (μg/mL) | Reference |
| 6-chloro-1,4-benzoxazin-3-one derivative | Gibberella zeae | 23.17 | [1] |
| 6-chloro-1,4-benzoxazin-3-one derivative | Capsicum wilt | 26.76 | [1] |
| 6-chloro-1,4-benzoxazin-3-one derivative | Pellicularia sasakii | 26.66 | [1] |
| 6-chloro-1,4-benzoxazin-3-one derivative | Phytophthora infestans | 15.37 | [1] |
Note: The data presented is for a 6-chloro-1,4-benzoxazin-3-one derivative, not the exact title compound.
Anticancer Activity of Benzoxazine Derivatives
Benzoxazine derivatives have been investigated for their potential as anticancer agents. While specific data for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is not available, related compounds have shown cytotoxic effects against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of a Benzoxazine Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzoxazine derivative | Breast Cancer (MCF-7) | >50 | [2] |
| Benzoxazine derivative | Fibrosarcoma (in vivo) | Tumor reduction observed | [2] |
Note: This data is for a different benzoxazine derivative and is provided for contextual understanding of the potential of this class of compounds.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and in vitro evaluation of benzoxazine derivatives, based on methodologies reported in the literature.
General Synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
This protocol describes a typical Mannich condensation reaction for the synthesis of a benzoxazine.
In Vitro Antimicrobial Assay (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Potential Mechanism of Action: A Hypothetical Signaling Pathway
The precise mechanism of action for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is not yet elucidated. However, based on the activities of other heterocyclic compounds, it could potentially modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, which is often dysregulated in cancer.
Conclusion
While direct in vitro evaluation data for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is currently sparse, the broader class of 6-chloro-benzoxazine derivatives shows promise as a scaffold for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers to further investigate the potential of this and related compounds. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
References
An In-depth Technical Guide to 6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. This document details its synthesis, physicochemical properties, spectroscopic characterization, and its utility as a versatile building block for the construction of more complex molecular architectures, particularly in the realm of drug discovery.
Physicochemical Properties
6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a white crystalline solid.[1] Key physicochemical data are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.63 g/mol | [1] |
| Melting Point | 85-90 °C | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in most organic solvents, such as ethanol, dimethylformamide, and dichloromethane. | [1] |
Synthesis of 6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
The synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through a multi-step process starting from commercially available precursors. A common and effective route involves the initial synthesis of 4-chloro-2-aminophenol, followed by the introduction of the 2-methyl-substituted oxazine ring.
DOT Script for Synthesis Workflow
Caption: General synthetic workflow for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-aminophenol from 4-Chloro-2-nitrophenol
A widely used method for the synthesis of 4-chloro-2-aminophenol involves the reduction of 4-chloro-2-nitrophenol.
-
Materials: 4-chloro-2-nitrophenol, Iron powder, Acetic acid, Ethanol, Water.
-
Procedure:
-
A mixture of 4-chloro-2-nitrophenol and iron powder in a solvent mixture of ethanol and water is prepared.
-
Glacial acetic acid is added portion-wise to the stirred suspension.
-
The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture is filtered to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove ethanol.
-
The aqueous residue is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford 4-chloro-2-aminophenol, which can be purified by recrystallization.
-
Step 2: Synthesis of 6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
This step involves the reaction of 4-chloro-2-aminophenol with a suitable three-carbon electrophile, such as propylene oxide, followed by cyclization.
-
Materials: 4-chloro-2-aminophenol, Propylene oxide, a suitable solvent (e.g., ethanol or isopropanol).
-
Procedure:
-
4-chloro-2-aminophenol is dissolved in a suitable solvent.
-
Propylene oxide is added to the solution, and the mixture is heated in a sealed vessel or under reflux.
-
The reaction proceeds via the nucleophilic attack of the amino group on the epoxide, leading to the formation of the intermediate 1-(2-amino-4-chlorophenoxy)propan-2-ol.
-
Subsequent intramolecular cyclization, which can be promoted by heat or the addition of a catalytic amount of acid, yields the desired 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
-
The product is isolated by removal of the solvent and purified by column chromatography on silica gel or recrystallization.
-
Spectroscopic Characterization
Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) and Multiplicities |
| ¹H NMR (CDCl₃) | ~1.3 (d, 3H, -CH₃), ~3.0-3.5 (m, 2H, -CH₂-), ~3.8-4.2 (m, 1H, -CH-), ~4.5 (br s, 1H, -NH-), ~6.6-7.0 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃) | ~20 (-CH₃), ~45 (-CH₂-), ~70 (-CH-), ~115, ~117, ~120, ~125 (Ar-C), ~140, ~145 (Ar-C-N, Ar-C-O) |
| IR (KBr) | ~3350 (-NH stretch), ~2950-2850 (-CH stretch), ~1600, ~1500 (C=C aromatic stretch), ~1250 (C-O-C stretch), ~800 (C-Cl stretch) |
Utility as a Building Block in Organic Synthesis
6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine serves as a valuable scaffold for the synthesis of a variety of more complex molecules, owing to the reactivity of both the benzoxazine core and the chloro-substituent on the aromatic ring.
DOT Script for Reactivity Overview
Caption: Key synthetic transformations of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Key Reactions and Experimental Protocols
1. N-Alkylation
The secondary amine of the benzoxazine ring can be readily alkylated to introduce various substituents.
-
General Protocol:
-
To a solution of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add the desired alkylating agent (e.g., an alkyl halide or tosylate) and heat the reaction mixture.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
-
Yields: Typically moderate to high, depending on the reactivity of the alkylating agent.
2. N-Acylation
The amine can also be acylated to form amides, which can be useful for further functionalization or for modulating the biological activity of the molecule.
-
General Protocol:
-
Dissolve 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in a non-protic solvent (e.g., dichloromethane or THF) containing a base (e.g., triethylamine or pyridine).
-
Cool the solution in an ice bath and add the acylating agent (e.g., an acyl chloride or anhydride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product.
-
Purify by column chromatography.
-
-
Yields: Generally high.
3. Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
-
Suzuki Coupling (C-C bond formation):
-
Protocol: React 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or CsF), and a suitable solvent (e.g., dioxane or toluene) under heating.
-
Yields: Variable, depending on the coupling partners and reaction conditions.
-
-
Buchwald-Hartwig Amination (C-N bond formation):
-
Protocol: Couple 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOt-Bu or K₃PO₄) in an inert solvent.
-
Yields: Generally good to excellent.
-
Application in Drug Discovery: Targeting the 5-HT₃ Receptor
Derivatives of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine have shown promise as potent and selective antagonists of the 5-hydroxytryptamine type 3 (5-HT₃) receptor. The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including emesis and gut motility. Antagonism of this receptor is a key mechanism for antiemetic drugs used in chemotherapy-induced nausea and vomiting.
DOT Script for 5-HT₃ Receptor Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT₃ receptor and the inhibitory action of a 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine derivative.
The benzoxazine scaffold can be functionalized, for example, through N-acylation with a moiety that enhances binding affinity and selectivity for the 5-HT₃ receptor. The chlorine atom can also be modified to further tune the pharmacological properties of the molecule.
Conclusion
6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of multiple reactive sites—the secondary amine and the chloro-substituted aromatic ring—allow for a wide range of chemical modifications. These features make it an attractive starting material for the construction of diverse and complex molecules with potential applications in medicinal chemistry, particularly in the development of novel therapeutics targeting neurotransmitter receptors. This guide provides a foundational resource for researchers looking to exploit the synthetic potential of this important heterocyclic compound.
References
Methodological & Application
"detailed synthesis protocol for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine"
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a valuable intermediate in medicinal chemistry and materials science. The protocol outlines a two-step synthetic pathway, commencing with the preparation of the key precursor, 4-chloro-2-aminophenol, followed by its reaction with propylene oxide to yield the target benzoxazine derivative.
I. Synthesis Overview
The synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is achieved through a two-step process. The first step involves the reduction of 4-chloro-2-nitrophenol to 4-chloro-2-aminophenol. The second step is the nucleophilic ring-opening of propylene oxide by 4-chloro-2-aminophenol, followed by intramolecular cyclization to form the desired benzoxazine ring system.
Caption: Synthetic workflow for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
II. Experimental Protocols
Step 1: Synthesis of 4-chloro-2-aminophenol
The synthesis of the intermediate, 4-chloro-2-aminophenol, can be achieved from 4-chloro-2-nitrophenol, which is prepared from 2,5-dichloronitrobenzene.
A. Preparation of 4-chloro-2-nitrophenol
This procedure involves the hydrolysis of 2,5-dichloronitrobenzene.
-
Reaction: 2,5-dichloronitrobenzene is reacted with aqueous sodium hydroxide at elevated temperatures.
-
Procedure: A mixture of 2,5-dichloronitrobenzene and an aqueous solution of sodium hydroxide is heated. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized with an acid (e.g., HCl) to precipitate the 4-chloro-2-nitrophenol. The solid product is collected by filtration, washed with water, and dried.
B. Reduction of 4-chloro-2-nitrophenol to 4-chloro-2-aminophenol
This step involves the reduction of the nitro group to an amino group.
-
Reagents: 4-chloro-2-nitrophenol, a reducing agent (e.g., iron powder in acidic medium or catalytic hydrogenation).
-
Procedure (using Iron/HCl): To a suspension of iron powder in water and a small amount of hydrochloric acid, 4-chloro-2-nitrophenol is added portion-wise at an elevated temperature (e.g., 90-100°C). The reaction is typically exothermic and should be controlled by the rate of addition. After the addition is complete, the mixture is stirred until the reaction is complete (monitored by TLC). The hot reaction mixture is then made basic with a solution of sodium carbonate or sodium hydroxide to precipitate iron salts. The mixture is filtered hot, and the filtrate is acidified to precipitate the 4-chloro-2-aminophenol. The product is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
This is the final step to produce the target compound.
-
Reaction: 4-chloro-2-aminophenol is reacted with propylene oxide in a suitable solvent.
-
Procedure: In a round-bottom flask equipped with a reflux condenser, 4-chloro-2-aminophenol is dissolved in a solvent such as ethanol. To this solution, an excess of propylene oxide is added. The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 12-24 hours). The progress of the reaction should be monitored by TLC. Upon completion, the solvent and excess propylene oxide are removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
III. Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-chloro-2-aminophenol | C₆H₆ClNO | 143.57 | Solid |
| Propylene Oxide | C₃H₆O | 58.08 | Liquid |
| 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | C₉H₁₀ClNO | 183.63 | Solid |
| Parameter | Value |
| Melting Point | 85-90 °C[1] |
| Yield | Not reported |
Note: The yield for the final product is not explicitly reported in the reviewed literature and will depend on the specific reaction conditions and purification efficiency.
IV. Mandatory Visualization
The following diagram illustrates the proposed reaction mechanism for the formation of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine from 4-chloro-2-aminophenol and propylene oxide.
References
Application Notes and Protocols for the Purification of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
For researchers, scientists, and professionals in drug development, the purity of a compound is paramount for accurate downstream applications and regulatory compliance. This document provides detailed application notes and protocols for the purification of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a key intermediate in various synthetic pathways.
Introduction
6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with significant potential in medicinal chemistry and materials science. It is a white crystalline solid soluble in most organic solvents, including ethanol, dimethylformamide, and dichloromethane. The purification of benzoxazines can be challenging due to the potential for oligomer formation, particularly when using high-boiling point solvents. Therefore, careful selection and execution of purification methods are crucial to obtain a high-purity product. The primary methods for the purification of this compound and its analogs are recrystallization and column chromatography.
Data Presentation: Comparison of Purification Methods
While specific quantitative data for the purification of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is not extensively available in the literature, the following table summarizes typical outcomes for analogous compounds based on available research. This data provides a comparative overview to guide the selection of an appropriate purification strategy.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Parameters | Advantages | Disadvantages |
| Recrystallization | >99% (diastereomeric excess for related amides)[1] | Moderate to High | Solvent/anti-solvent system (e.g., 2-propanol/water, methanol, ethanol)[2] | Simple, cost-effective, scalable. | Can be time-consuming, potential for product loss in mother liquor. |
| Flash Column Chromatography | >99% (diastereomeric excess for related amides)[1] | Moderate to High | Stationary phase: Silica gel; Mobile phase: Hexane/Ethyl Acetate gradients. | High resolution, applicable to complex mixtures. | Requires more specialized equipment and solvents, can be less scalable. |
Experimental Protocols
The following protocols are generalized based on established methods for the purification of benzoxazine derivatives and can be adapted for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Protocol 1: Recrystallization
Recrystallization is a preferred method for purifying crystalline solids. The principle relies on the differential solubility of the compound and impurities in a given solvent system at different temperatures.
Materials:
-
Crude 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
-
Recrystallization solvents (e.g., ethanol, isopropanol, methanol, water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for benzoxazine derivatives include alcohols like ethanol or isopropanol, potentially with water as an anti-solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely. The solution should be saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying compounds from a mixture based on their differential adsorption to a stationary phase.
Materials:
-
Crude 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal solvent system will give a good separation of the desired compound from impurities with an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient elution is required. Apply gentle air pressure to the top of the column to maintain a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification and analysis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Caption: General purification workflow for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
References
Application Notes and Protocols for the Enantioselective Synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the enantioselective synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a chiral heterocyclic compound with potential applications in medicinal chemistry. The primary method detailed is an efficient acylative kinetic resolution of the racemic mixture, enabling the isolation of the desired enantiomer with high optical purity.[1]
Overview and Principle
The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery and development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. This protocol focuses on a robust and reproducible method to obtain the enantiomers of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
The core of this method is the acylative kinetic resolution of the racemic benzoxazine. This technique employs a chiral acylating agent, (S)-naproxen acyl chloride, to selectively react with one enantiomer of the racemate at a faster rate.[1] This difference in reaction kinetics results in the formation of a diastereomeric amide from one enantiomer, while the other enantiomer remains largely unreacted. The resulting diastereomeric amide and the unreacted enantiomer can then be readily separated using standard chromatographic techniques. Subsequent acidic hydrolysis of the isolated amide yields the corresponding enantiomerically pure benzoxazine.[1]
Experimental Protocols
The following sections provide detailed step-by-step procedures for the synthesis of the racemic starting material, the kinetic resolution, and the final hydrolysis to obtain the enantiopure product.
Synthesis of Racemic (±)-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Prior to the enantioselective resolution, the racemic starting material must be synthesized. A general and effective method for this is the reaction of the appropriately substituted aminophenol with an epoxide.
Materials:
-
2-Amino-4-chlorophenol
-
Propylene oxide
-
Methanol (or a similar suitable solvent)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-chlorophenol in methanol.
-
Add propylene oxide to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield racemic 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Acylative Kinetic Resolution
This protocol details the core enantioselective step.
Materials:
-
Racemic (±)-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
-
(S)-Naproxen acyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere.
-
Dissolve racemic 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve (S)-naproxen acyl chloride (0.5 equivalents) in anhydrous dichloromethane.
-
Add the (S)-naproxen acyl chloride solution dropwise to the stirred benzoxazine solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC to confirm the formation of the amide and the consumption of approximately half of the starting amine.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to separate the diastereomeric (S,S)-amide from the unreacted, enantiomerically enriched (R)-benzoxazine.[1]
Hydrolysis of the Diastereomeric Amide
This final step liberates the enantiomerically pure amine from the resolved amide.
Materials:
-
Isolated (S,S)-diastereomeric amide
-
Methanol
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend the isolated (S,S)-amide in a mixture of methanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours, monitoring the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the product by column chromatography to yield the enantiomerically pure (S)-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.[1]
-
Determine the enantiomeric excess (ee) of the final product by chiral High-Performance Liquid Chromatography (HPLC) analysis. An ee of >99% is expected.[1]
Data Presentation
The acylative kinetic resolution method provides high diastereoselectivity in the acylation step, leading to excellent enantiomeric excess in the final product after hydrolysis.
| Substrate | Chiral Reagent | Major Diastereomer | Final Product (after hydrolysis) | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |
| (±)-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | (S)-Naproxen acyl chloride | (S,S)-amide | (S)-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | >99% | >99% |
Visualizations
The following diagrams illustrate the workflow and the chemical logic of the enantioselective synthesis.
Caption: Experimental workflow for the enantioselective synthesis.
Caption: Logical diagram of the kinetic resolution process.
References
Application Notes and Protocols for Antimicrobial Assays of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific antimicrobial assay data for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine was found in the public domain at the time of this writing. The following application notes and protocols are based on studies of structurally related 1,4-benzoxazine derivatives and are intended to serve as a comprehensive guide for the antimicrobial evaluation of the target compound.
Introduction
Benzoxazine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including antimicrobial properties.[1][2] The increasing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[2] This document provides detailed protocols for assessing the antimicrobial efficacy of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine and related compounds, along with data presentation guidelines and a discussion of a potential mechanism of action.
Data Presentation
Quantitative data from antimicrobial assays should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide examples of how to summarize zone of inhibition and Minimum Inhibitory Concentration (MIC) data for a series of hypothetical 1,4-benzoxazine derivatives.
Table 1: Zone of Inhibition Data for 1,4-Benzoxazine Derivatives
| Compound ID | Derivative | Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| Gram-Negative Bacteria | |||
| Escherichia coli | |||
| BK-101 | 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | 100 | Data not available |
| BK-102 | 2H-benzo[b][1][3]oxazin-3(4H)-one derivative 4a | 100 | 20[2] |
| BK-103 | 2H-benzo[b][1][3]oxazin-3(4H)-one derivative 4e | 100 | 22[2] |
| BK-104 | 2H-benzo[b][1][3]oxazin-3(4H)-one derivative 4f | 100 | Moderate activity[2] |
| Control | Streptomycin | 10 | Specify value |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | |||
| BK-101 | 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | 100 | Data not available |
| BK-102 | 2H-benzo[b][1][3]oxazin-3(4H)-one derivative 4a | 100 | Moderate activity[2] |
| BK-103 | 2H-benzo[b][1][3]oxazin-3(4H)-one derivative 4e | 100 | 20[2] |
| BK-104 | 2H-benzo[b][1][3]oxazin-3(4H)-one derivative 4f | 100 | Moderate activity[2] |
| Control | Streptomycin | 10 | Specify value |
| Bacillus subtilis | |||
| BK-101 | 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | 100 | Data not available |
| BK-102 | 2H-benzo[b][1][3]oxazin-3(4H)-one derivative 4a | 100 | Moderate activity[2] |
| BK-103 | 2H-benzo[b][1][3]oxazin-3(4H)-one derivative 4e | 100 | 18[2] |
| BK-104 | 2H-benzo[b][1][3]oxazin-3(4H)-one derivative 4f | 100 | Moderate activity[2] |
| Control | Streptomycin | 10 | Specify value |
Table 2: Minimum Inhibitory Concentration (MIC) Data for 1,4-Benzoxazine Derivatives
| Compound ID | Derivative | MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | ||
| BZ-S-1a | Benzoxazine-6-sulfonamide derivative 1a | 31.25[4] |
| BZ-S-1c | Benzoxazine-6-sulfonamide derivative 1c | 31.25[4] |
| BZ-S-2d | Benzoxazine-6-sulfonamide derivative 2d | 62.5[4] |
| Control | Ciprofloxacin | Specify value |
| Gram-Negative Bacteria | ||
| Escherichia coli | ||
| BZ-S-1a | Benzoxazine-6-sulfonamide derivative 1a | 62.5[4] |
| BZ-S-1c | Benzoxazine-6-sulfonamide derivative 1c | 62.5[4] |
| BZ-S-2d | Benzoxazine-6-sulfonamide derivative 2d | 31.25[4] |
| Control | Ciprofloxacin | Specify value |
| Fungi | ||
| Candida albicans | ||
| BZ-S-1a | Benzoxazine-6-sulfonamide derivative 1a | 62.5[4] |
| BZ-S-1c | Benzoxazine-6-sulfonamide derivative 1c | 31.25[4] |
| BZ-S-2d | Benzoxazine-6-sulfonamide derivative 2d | 62.5[4] |
| Control | Fluconazole | Specify value |
Experimental Protocols
Agar Disk Diffusion (Kirby-Bauer) Assay
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial cultures (e.g., E. coli, S. aureus, B. subtilis) grown to 0.5 McFarland turbidity standard
-
Test compound (6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine) solution of known concentration (e.g., in DMSO)
-
Sterile blank paper disks (6 mm diameter)
-
Positive control antibiotic disks (e.g., Streptomycin)
-
Negative control disks (impregnated with solvent, e.g., DMSO)
-
Sterile forceps
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to the 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension, remove excess fluid by pressing against the inside of the tube, and swab the entire surface of an MHA plate to ensure a uniform lawn of growth. Repeat this process two more times, rotating the plate approximately 60 degrees each time.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar. Also, place positive and negative control disks on the plate.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Bacterial cultures adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells
-
Test compound stock solution
-
Positive control antibiotic
-
Sterile multichannel pipettes
-
Incubator
-
Microplate reader (optional)
Protocol:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a microplate reader.
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Proposed Mechanism of Action
Some studies on 1,4-benzoxazine derivatives suggest that they may exert their antimicrobial effect by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[2]
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Conclusion
The provided protocols and guidelines offer a robust framework for the antimicrobial evaluation of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. By systematically performing these assays and carefully documenting the results, researchers can effectively characterize the antimicrobial potential of this and other novel benzoxazine derivatives, contributing to the development of new treatments for infectious diseases.
References
Application Notes and Protocols for Anti-Inflammatory Activity Screening of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a hypothetical screening workflow for the compound 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. The experimental data presented is illustrative and not based on published results for this specific molecule.
Introduction
Inflammation is a complex biological response to harmful stimuli and is implicated in numerous diseases. The development of novel anti-inflammatory agents is a critical area of pharmaceutical research. Benzoxazine derivatives have been explored for various biological activities, and this document outlines a comprehensive strategy for screening the potential anti-inflammatory effects of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (hereinafter referred to as "Compound X").[1][2] The protocols provided herein cover both in vitro and in vivo models to assess the compound's efficacy and potential mechanisms of action.
Experimental Workflow
A systematic approach is essential for evaluating the anti-inflammatory properties of a novel compound. The proposed workflow begins with initial in vitro screening to determine bioactivity and progresses to more complex cell-based and in vivo models to elucidate the mechanism and confirm efficacy.
Caption: General experimental workflow for anti-inflammatory drug discovery.
In Vitro Anti-Inflammatory Activity
Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This assay is a cornerstone for preliminary anti-inflammatory screening. Macrophages, such as the RAW 264.7 cell line, are stimulated with LPS to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines.
Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of Compound X (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Protocol: Cell Viability (MTT) Assay
To ensure that the observed reduction in inflammatory markers is not due to cytotoxicity, a cell viability assay is performed in parallel.
-
Cell Treatment: Treat cells with Compound X at the same concentrations used in the NO assay for the same duration (24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Hypothetical Data Summary
| Compound X Conc. (µM) | % NO Inhibition (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 1 | 15.2 ± 2.1 | 98.5 ± 3.4 |
| 5 | 35.8 ± 3.5 | 97.1 ± 2.8 |
| 10 | 58.4 ± 4.2 | 95.6 ± 3.1 |
| 25 | 75.1 ± 5.0 | 93.2 ± 4.0 |
| 50 | 88.9 ± 4.7 | 91.8 ± 3.7 |
| Dexamethasone (10 µM) | 92.5 ± 3.8 | 99.1 ± 2.5 |
Quantification of Pro-Inflammatory Cytokines
The effect of Compound X on the production of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) is measured from the supernatant of LPS-stimulated RAW 264.7 cells.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect the supernatant from cells treated as described in the NO production assay.
-
ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.
-
Data Analysis: Construct a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage of cytokine inhibition.
Hypothetical Data Summary
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | < 10 | < 5 | < 5 |
| LPS (1 µg/mL) | 3500 ± 210 | 1800 ± 150 | 850 ± 75 |
| LPS + Cmpd X (10 µM) | 1450 ± 120 | 780 ± 90 | 380 ± 45 |
| LPS + Cmpd X (25 µM) | 850 ± 95 | 410 ± 50 | 210 ± 30 |
Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay
This assay determines if Compound X directly inhibits the activity of COX-2, a key enzyme in the inflammatory pathway responsible for prostaglandin synthesis.
Protocol: COX-2 Activity Assay
-
Assay Kit: Utilize a commercial COX-2 inhibitor screening assay kit (e.g., colorimetric or fluorometric).
-
Procedure: In a 96-well plate, add purified COX-2 enzyme, a heme cofactor, arachidonic acid (substrate), and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture according to the kit's protocol to allow for prostaglandin synthesis.
-
Detection: Measure the product formation (e.g., Prostaglandin G2) via the provided detection reagent.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value for Compound X.
Hypothetical Data Summary
| Compound X Conc. (µM) | % COX-2 Inhibition (Mean ± SD) |
| 1 | 12.5 ± 1.8 |
| 5 | 28.4 ± 2.5 |
| 10 | 49.8 ± 3.1 |
| 25 | 72.3 ± 4.6 |
| 50 | 85.1 ± 3.9 |
| IC₅₀ | 10.1 µM |
In Vivo Anti-Inflammatory Activity
Carrageenan-Induced Paw Edema Model
This is a widely used and well-established model for evaluating the efficacy of anti-inflammatory drugs in an acute inflammation setting.[3]
Protocol
-
Animal Model: Use male Wistar rats (180-220 g).
-
Grouping: Divide animals into groups (n=6):
-
Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group 2: Carrageenan control (Vehicle + Carrageenan)
-
Group 3: Positive control (Indomethacin 10 mg/kg, p.o. + Carrageenan)
-
Groups 4-5: Test groups (Compound X at 25 and 50 mg/kg, p.o. + Carrageenan)
-
-
Drug Administration: Administer the respective compounds orally 1 hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
(Where Vc = average paw volume of the control group, and Vt = average paw volume of the treated group).
-
Hypothetical Data Summary
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Edema Inhibition |
| Carrageenan Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| Compound X | 25 | 0.51 ± 0.05 | 40.0% |
| Compound X | 50 | 0.38 ± 0.06 | 55.3% |
Potential Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of novel compounds are often mediated through the modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal mediator of inflammatory responses.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, COX-2, and iNOS.[5][6]
Caption: The NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are another critical set of signaling molecules involved in inflammation.[7] The three main subfamilies are p38, JNK, and ERK. Upon activation by inflammatory stimuli, these kinases phosphorylate various transcription factors, such as AP-1, which also contribute to the expression of inflammatory mediators.[8][9]
Caption: The MAPK signaling pathway in inflammation.
Conclusion
The evaluation of novel anti-inflammatory compounds requires a systematic combination of in vitro and in vivo assays.[10][11] The methods described in these application notes provide a robust framework for screening, characterizing, and advancing promising lead candidates like 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in the drug discovery pipeline. The careful execution of these assays is critical for identifying compounds with therapeutic potential for treating a wide range of inflammatory diseases.
References
- 1. Buy 6-chloro-3,4-dihydro-2H-1,4-benzoxazine | 70558-11-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Polymer Synthesis using 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of polymers derived from 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. Benzoxazines are a class of heterocyclic compounds that undergo ring-opening polymerization to form high-performance polybenzoxazines. These polymers exhibit desirable properties such as high thermal stability, low water absorption, and near-zero volumetric change upon curing.[1] The presence of the chloro- and methyl- substituents on the benzoxazine ring is expected to influence the polymerization behavior and the final properties of the polymer.[2][3] This protocol outlines two primary methods for polymerization: thermal and cationic-initiated. It also includes information on materials, safety precautions, experimental procedures, and characterization techniques.
Introduction to Benzoxazine Polymerization
Benzoxazine monomers are typically synthesized through a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde.[4] The polymerization of these monomers proceeds via a ring-opening mechanism of the oxazine ring, which can be initiated thermally or by using a cationic initiator.[1] The resulting polybenzoxazines are thermosetting polymers with a highly cross-linked structure. The properties of the final polymer are highly dependent on the structure of the monomer and the polymerization conditions.
Experimental Protocols
2.1. Materials and Equipment
-
Monomer: 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (purity > 98%)
-
Solvents (optional, for solution polymerization): Dioxane, Chloroform (anhydrous)
-
Cationic Initiators (for cationic polymerization): Phosphorus pentachloride (PCl₅), Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Quenching Agent: Methanol
-
Glassware: Schlenk flask, reflux condenser, dropping funnel, beakers, graduated cylinders
-
Equipment: Magnetic stirrer with hot plate, oil bath, vacuum oven, nitrogen/argon source, rotary evaporator, differential scanning calorimeter (DSC), thermogravimetric analyzer (TGA), Fourier-transform infrared (FTIR) spectrometer, Gel Permeation Chromatography (GPC).
2.2. Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a chlorinated organic compound; avoid inhalation and skin contact.
-
Cationic initiators such as PCl₅ and BF₃·OEt₂ are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Methanol is flammable and toxic.
2.3. Protocol 1: Thermal Ring-Opening Polymerization (Bulk)
This protocol is a general procedure and may require optimization for the specific monomer. The polymerization temperature for benzoxazines is influenced by the nature of the substituents.[5][6]
-
Place the desired amount of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine monomer into a clean, dry mold or reaction vessel.
-
Heat the monomer to a molten state under a nitrogen or argon atmosphere to prevent oxidation. The melting point will need to be determined, but a typical starting point is 100-120 °C.
-
Once molten and homogenous, gradually increase the temperature to the polymerization temperature. Based on analogous structures, the polymerization temperature is expected to be in the range of 180-250 °C.[7] The optimal temperature should be determined by DSC analysis of the monomer to identify the exothermic polymerization peak.
-
Hold the temperature for a predetermined time to ensure complete curing. A typical curing schedule is a stepwise increase in temperature, for example: 2 hours at 180 °C, followed by 2 hours at 200 °C, and finally 1 hour at 220 °C.[7]
-
After the curing process, allow the polymer to cool down to room temperature slowly to avoid thermal stress.
-
The resulting polymer can then be removed from the mold for characterization.
2.4. Protocol 2: Cationic Ring-Opening Polymerization (Solution)
Cationic initiators can significantly lower the polymerization temperature.[1]
-
In a dry Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve a known amount of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine monomer in an anhydrous solvent (e.g., chloroform or dioxane). The monomer-to-solvent ratio should be optimized, a starting point could be 1:5 (w/v).
-
Stir the solution at room temperature until the monomer is completely dissolved.
-
Prepare a solution of the cationic initiator (e.g., PCl₅) in the same anhydrous solvent in a separate dry flask under an inert atmosphere. The monomer-to-initiator molar ratio will influence the polymerization rate and the molecular weight of the resulting polymer. A typical starting range is 50:1 to 200:1.
-
Slowly add the initiator solution to the monomer solution at room temperature using a dropping funnel or syringe.
-
The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for a period ranging from a few hours to 24 hours.[1] The progress of the polymerization can be monitored by techniques like FTIR by observing the disappearance of the characteristic oxazine ring bands.
-
Once the polymerization is complete, quench the reaction by adding an excess of a quenching agent like methanol. This will precipitate the polymer.
-
Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Characterization of the Polymer
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the ring-opening of the benzoxazine monomer, monitor the disappearance of characteristic peaks of the oxazine ring (e.g., C-O-C stretching around 1230 cm⁻¹ and the out-of-plane bending of the benzene ring adjacent to the oxazine ring around 930 cm⁻¹). The appearance of a broad hydroxyl peak (around 3400 cm⁻¹) in the polymer spectrum is also an indicator of polymerization.
-
Differential Scanning Calorimetry (DSC): To determine the polymerization temperature (exothermic peak) of the monomer and the glass transition temperature (Tg) of the cured polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature and char yield at elevated temperatures.
-
Gel Permeation Chromatography (GPC): For polymers synthesized via solution polymerization, GPC can be used to determine the molecular weight and polydispersity index (PDI).
Quantitative Data
Since no specific data for the polymerization of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is available in the literature, the following table presents typical data for analogous benzoxazine polymerizations to provide a comparative reference. Researchers should generate their own data for the specific monomer.
| Parameter | Thermal Polymerization (Example) | Cationic Polymerization (Example) | Reference |
| Monomer | Bisphenol A-aniline based benzoxazine | Bisphenol A-aniline based benzoxazine | [1] |
| Initiator | None | PCl₅ | [1] |
| Monomer:Initiator Ratio | N/A | 100:1 | [1] |
| Temperature (°C) | 220 | 20 | [1] |
| Time (h) | 4 | 7 | [1] |
| Yield (%) | >95 | 56.2 (insoluble part) | [1] |
| Glass Transition Temp. (Tg, °C) | ~170 | ~220 | [1] |
| Char Yield at 800°C (N₂) (%) | ~30 | ~60 | [1] |
Diagrams
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Crystallization of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound of interest in medicinal chemistry and materials science. The ability to obtain high-purity crystalline material is crucial for its characterization, evaluation of its physicochemical properties, and for use in further synthetic applications. These application notes provide detailed protocols for the crystallization of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine based on established techniques for related benzoxazine derivatives. The protocols outlined below are intended to serve as a starting point for the development of a robust and reproducible crystallization process.
Physicochemical Properties
A summary of the known physicochemical properties of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is presented in Table 1. This information is critical for the rational design of crystallization experiments.
Table 1: Physicochemical Properties of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
| Property | Value | Source |
| Appearance | White crystalline solid | [1] |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.63 g/mol | [1] |
| Solubility | Soluble in most organic solvents, such as ethanol, dimethylformamide and dichloromethane.[1] | [1] |
Recommended Crystallization Screening Solvents
The selection of an appropriate solvent system is the most critical factor in successful crystallization. Based on the solubility of the target compound and successful crystallization of related benzoxazine derivatives, a primary screen of the following solvent systems is recommended.
Table 2: Recommended Solvent Systems for Crystallization Screening
| Solvent System | Rationale | Reference for Related Compounds |
| Single Solvents | ||
| Ethanol | The compound is soluble in ethanol, and slow evaporation from ethanol has been successful for other chloro-benzoxazine derivatives.[2] | [2] |
| Methanol | Lower boiling point than ethanol, potentially useful for slow evaporation. Used for a related benzoxazine.[3] | [3] |
| 2-Propanol (Isopropanol) | A common solvent for crystallization of related structures.[3] | [3] |
| Ethyl Acetate | A moderately polar solvent that can be effective for crystallization. | General crystallization knowledge |
| Dichloromethane | The compound is soluble in dichloromethane, which can be used for slow evaporation due to its volatility.[1] | [1] |
| Solvent/Anti-Solvent Systems | ||
| Ethanol/Water | Water acts as an anti-solvent to reduce solubility and induce crystallization. A common system for related compounds.[3] | [3] |
| Methanol/Water | Similar to ethanol/water, a good system to screen.[3] | [3] |
| 2-Propanol/Water | An effective system for precipitating related benzoxazine derivatives.[3] | [3] |
Experimental Protocols
The following are generalized protocols for the crystallization of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. It is recommended to start with small-scale experiments (10-50 mg) to screen for optimal conditions.
Protocol 1: Crystallization by Slow Evaporation
This technique is suitable for compounds that are soluble at room temperature and do not readily oil out.
Materials:
-
6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (crude or semi-purified)
-
Selected solvent from Table 2 (e.g., Ethanol, Dichloromethane)
-
Small vials or beakers
-
Filter paper or parafilm with perforations
Procedure:
-
Dissolve the compound in a minimal amount of the chosen solvent at room temperature to create a saturated or near-saturated solution.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with filter paper or parafilm with small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial for crystal formation over several hours to days.
-
Once a suitable crop of crystals has formed, isolate them by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Protocol 2: Crystallization by Slow Cooling
This is the most common crystallization technique and is effective for compounds that have a significant increase in solubility with temperature.
Materials:
-
6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
-
Selected solvent from Table 2 (e.g., Ethanol, 2-Propanol)
-
Erlenmeyer flask
-
Heating plate with stirring
-
Crystallization dish or beaker
-
Ice bath (optional)
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture with stirring until the compound dissolves completely. Continue adding small portions of the solvent until a clear solution is obtained at elevated temperature.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
If crystallization does not occur at room temperature, the solution can be placed in a refrigerator or an ice bath to induce crystal formation.
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Protocol 3: Anti-Solvent Crystallization
This method is useful when the compound is highly soluble in one solvent but poorly soluble in another miscible solvent.
Materials:
-
6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
-
Solvent/Anti-solvent pair from Table 2 (e.g., Ethanol/Water)
-
Beaker or flask
-
Burette or dropping funnel
Procedure:
-
Dissolve the compound in a minimal amount of the "solvent" (e.g., ethanol).
-
Filter the solution to remove any insoluble matter.
-
Slowly add the "anti-solvent" (e.g., water) dropwise to the solution while stirring.
-
Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
If turbidity persists, add a small amount of the "solvent" to redissolve the precipitate.
-
Allow the solution to stand undisturbed. Crystals should form as the local supersaturation decreases.
-
Isolate the crystals by filtration.
-
Wash the crystals with a mixture of the solvent/anti-solvent and then with the pure anti-solvent.
-
Dry the crystals under vacuum.
Visualizations
General Crystallization Workflow
The following diagram illustrates a general workflow for the crystallization of an organic compound, applicable to 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
References
Application Notes: Cytotoxicity Profiling of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazine derivatives are a class of heterocyclic compounds recognized in medicinal chemistry for their diverse pharmacological activities, including potential anticancer properties.[1] The evaluation of the cytotoxic potential of novel derivatives, such as those from the 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine series, is a critical first step in the drug discovery pipeline. This process determines the concentration at which a compound exhibits toxicity to cells, providing essential data for assessing its therapeutic window.
While specific protocols for this exact derivative series are not extensively published, standardized cell-based assays are routinely employed to determine cytotoxicity. Among the most common and well-established methods is the MTT assay, a colorimetric technique used to assess cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] This document provides a detailed protocol for the MTT assay, presents available cytotoxicity data for related benzoxazine compounds, and outlines the general workflow for cytotoxicity screening.
Principle of the MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method to measure the metabolic activity of living cells. The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[2] This reaction produces a purple, water-insoluble formazan product. The formazan crystals are then solubilized using a solvent like Dimethyl Sulfoxide (DMSO), and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer (microplate reader). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2] A decrease in color intensity in treated cells compared to untreated controls indicates reduced cell viability and the cytotoxic effect of the tested compound.
Experimental Protocols
MTT Assay Protocol for Adherent Cancer Cell Lines
This protocol is a comprehensive procedure for determining the cytotoxic effects and calculating the half-maximal inhibitory concentration (IC50) of test compounds on adherent cells.
1. Materials and Reagents
-
Selected human cancer cell line (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives (or other test compounds)
-
Sterile, 96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2, humidified atmosphere)
-
Microplate reader capable of measuring absorbance at ~570 nm
-
Laminar flow hood
-
Multichannel pipette
2. Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Aseptically dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Mix thoroughly by vortexing or sonication until fully dissolved.[4] Filter-sterilize the solution using a 0.22 µm filter. Store in a light-protected container at 4°C for short-term use or at -20°C for long-term storage.[3]
-
Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of each benzoxazine derivative in sterile DMSO. Store at -20°C.
-
Test Compound Working Solutions: On the day of the experiment, prepare serial dilutions of the test compounds from the stock solution using a complete culture medium to achieve the desired final concentrations for treating the cells.
3. Experimental Procedure
-
Step 1: Cell Seeding
-
Culture the selected cells until they reach approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in a fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the optimal seeding density (typically 5 x 10³ to 2 x 10⁴ cells/well, which should be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator to allow cells to attach and resume growth.[2]
-
-
Step 2: Compound Treatment
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing various concentrations of the benzoxazine derivatives to the respective wells.
-
Include the following controls on each plate:
-
Untreated Control: Wells with cells treated only with the complete culture medium.
-
Vehicle Control: Wells with cells treated with the medium containing the highest concentration of DMSO used in the serial dilutions (e.g., 0.1% or 0.5%).
-
Blank Control: Wells containing only the culture medium without cells to measure background absorbance.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]
-
-
Step 3: MTT Incubation
-
Step 4: Formazan Solubilization
-
After incubation, carefully remove the medium containing MTT from each well without disturbing the cells or the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization of the purple precipitate.[4]
-
-
Step 5: Absorbance Measurement
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Read the plate within 1 hour of adding the solubilization solution.[4]
-
4. Data Analysis
-
Correct Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
Determine IC50 Value: The IC50 is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[6] To determine the IC50 value, plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to fit the dose-response curve and calculate the precise IC50 value.[7]
Data Presentation
| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |
| Benzoxazine-purine hybrid (Compound 1) with ethyl linker | MCF-7 (Breast) | 13.0 | [1] |
| Benzoxazine-purine hybrid (Compound 1) with ethyl linker | HCT-116 (Colon) | 7.06 | [1] |
| 6-Bromo-benzoxazine-purine hybrid (Compound 9) | MCF-7 (Breast) | 4.06 | [1] |
| 6-Methyl-benzoxazine-purine hybrid (Compound 12) | MCF-7 (Breast) | 3.39 | [1] |
| 6-Bromo-benzoxazine-purine hybrid (Compound 10) | HCT-116 (Colon) | 4.80 | [1] |
| 6-Methyl-benzoxazine-purine hybrid (Compound 12) | HCT-116 (Colon) | 5.20 | [1] |
| Benzoxazine derivative OBOP-01 | MCF-7 (Breast) | 1520 ± 20 | [8] |
| Benzoxazine derivative OBOP-02 | MCF-7 (Breast) | 1720 ± 20 | [8] |
Note: The significant difference in IC50 values (µM vs. mM) between studies highlights the critical role that specific substitutions on the benzoxazine scaffold play in determining cytotoxic potency.
Visualization of Experimental Workflow
The following diagram illustrates the standard workflow for determining the cytotoxicity of a test compound using the MTT assay.
Caption: General workflow for an MTT-based cytotoxicity assay.
References
- 1. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. broadpharm.com [broadpharm.com]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"thermal analysis (DSC, TGA) of polybenzoxazines from 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the thermal analysis of polybenzoxazines, with a focus on systems analogous to those derived from 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. Given the limited direct literature on this specific monomer, this document leverages data from structurally related polybenzoxazines containing chloro and methyl substituents to offer valuable insights into their thermal behavior.
Introduction
Polybenzoxazines are a class of high-performance phenolic-type thermosetting polymers with a wide range of applications, including in aerospace, electronics, and biomedical fields. Their popularity stems from their excellent thermal stability, high char yield, low water absorption, and near-zero volumetric shrinkage during curing. The thermal properties of polybenzoxazines are highly dependent on the molecular structure of the benzoxazine monomer, particularly the nature and position of substituents on the aromatic rings.
This document details the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the curing behavior and thermal stability of polybenzoxazines. DSC is employed to determine the curing exotherm, including onset and peak temperatures, as well as the glass transition temperature (Tg) of the cured polymer. TGA is used to evaluate the thermal and thermo-oxidative stability of the polybenzoxazine by measuring weight loss as a function of temperature.
Data Presentation
The following tables summarize typical quantitative data obtained from DSC and TGA analysis of various substituted polybenzoxazines. This data is compiled from literature on analogous systems to provide a comparative reference.
Table 1: Curing Characteristics of Substituted Benzoxazine Monomers (DSC Data)
| Benzoxazine Monomer System | Onset Curing Temp. (°C) | Peak Curing Temp. (°C) | Enthalpy of Polymerization (J/g) |
| Bisphenol-A/Aniline Based | 163 | 229 | 273 |
| p-Cresol/Aniline Based | ~200 | ~250 | Not Reported |
| m-Cresol/Aniline Based | ~190 | ~240 | Not Reported |
| Chloro-Substituted Aniline Based | >200 | >250 | Not Reported |
| Acetylene-Functionalized | 180 - 200 | 220 - 235 | Not Reported |
Note: The presence of electron-withdrawing groups like chlorine tends to increase the polymerization temperature, while electron-donating groups like methyl can have a more varied effect depending on their position.
Table 2: Thermal Stability of Cured Polybenzoxazines (TGA Data)
| Polybenzoxazine System | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) | Char Yield at 800°C (N₂ atmosphere) (%) |
| Bisphenol-A/Aniline Based | ~300 | ~350 | 30 - 40 |
| Phenol/Aniline Based | ~320 | ~360 | 40 - 50 |
| Acetylene-Functionalized | 520 - 600 | Not Reported | 71 - 81 |
| Chloro-Substituted Systems | >300 | >350 | >40 |
Note: High char yield is a characteristic feature of polybenzoxazines, contributing to their excellent fire retardancy. The introduction of functionalities like acetylene can significantly enhance thermal stability.[1]
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Curing Analysis
Objective: To determine the curing characteristics (onset temperature, peak exothermic temperature, and heat of polymerization) of the benzoxazine monomer.
Instrumentation: A differential scanning calorimeter (DSC) is required.
Materials:
-
Benzoxazine monomer (e.g., from 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine)
-
Hermetically sealed aluminum pans
-
An empty, hermetically sealed aluminum pan as a reference
Procedure:
-
Accurately weigh 1-2 mg of the benzoxazine monomer into a hermetically sealed aluminum pan.
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with a continuous flow of nitrogen gas (e.g., 50 mL/min).
-
Equilibrate the sample at a low temperature, typically 0°C to 30°C.
-
Heat the sample at a constant rate, typically 10°C/min, over a temperature range that encompasses the entire curing exotherm (e.g., from room temperature to 300°C).[2][3]
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to determine the onset temperature, the peak maximum of the exotherm, and the total heat of polymerization by integrating the area under the exothermic peak.
Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To evaluate the thermal stability and degradation profile of the cured polybenzoxazine.
Instrumentation: A thermogravimetric analyzer (TGA) is required.
Materials:
-
Cured polybenzoxazine sample (previously cured based on DSC results)
-
TGA sample pan (e.g., platinum or ceramic)
Procedure:
-
Place a small, accurately weighed amount of the cured polybenzoxazine sample (typically 1-5 mg) into the TGA sample pan.
-
Place the pan onto the TGA balance.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 90 mL/min) to characterize thermal degradation.[1] For thermo-oxidative stability, air can be used as the purge gas.[1]
-
Heat the sample from ambient temperature to a high temperature, typically 800°C to 1000°C, at a constant heating rate (e.g., 10°C/min or 20°C/min).[1][3]
-
Record the sample weight as a function of temperature.
-
Analyze the TGA curve to determine the onset of degradation (often reported as the temperature at 5% or 10% weight loss) and the char yield (the residual weight at the final temperature).[1]
Mandatory Visualizations
Caption: Experimental workflow for the thermal analysis of polybenzoxazines.
Caption: Relationship between monomer structure, polymerization, and thermal properties.
References
Application Notes and Protocols for Cross-Coupling Reactions Involving 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. This key intermediate can be functionalized to generate a diverse library of compounds for screening in drug discovery programs. The following protocols are generalized starting points and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[1][2] For 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Experimental Protocol
Materials:
-
6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Tabulated Reaction Conditions
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 7-8 | 75-85 | [3] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 80-90 | [1] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | DMF | 90 | 16 | 85-95 | [2] |
Note: Yields are typical for analogous aryl chloride substrates and may vary for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction allows for the coupling of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine with a wide variety of primary and secondary amines.
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Experimental Protocol
Materials:
-
6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, the phosphine ligand, and the base to a dry Schlenk flask.
-
Add the anhydrous solvent, followed by 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine and the amine.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Tabulated Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | rac-BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | 70-85 | [5] |
| Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (2) | 1,4-Dioxane | 90 | 12 | 75-90 | [6] |
| Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (2.5) | Toluene | 110 | 24 | 65-80 | [7] |
Note: Yields are typical for analogous aryl chloride substrates and may vary for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[8] This method is effective for the alkynylation of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
General Reaction Scheme
Caption: General scheme for the Sonogashira coupling of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Experimental Protocol
Materials:
-
6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (2-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH) (2-4 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, the palladium catalyst, and the copper(I) salt.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Tabulated Reaction Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (3) | THF | 25 | 12 | 80-90 | [8] |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH (4) | DMF | 60 | 8 | 75-85 | [9] |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N (3) | Acetonitrile | 80 | 6 | 70-80 | [10] |
Note: Yields are typical for analogous aryl chloride substrates and may vary for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Workflow and Logic Diagram
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
"optimizing reaction yield for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine synthesis"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine?
A common and direct method for the synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves the reaction of 4-chloro-2-aminophenol with propylene oxide. This reaction typically proceeds via a nucleophilic attack of the amino group on the epoxide, followed by an intramolecular cyclization.
Q2: What are the typical solvents and catalysts used in this synthesis?
The choice of solvent can influence the reaction rate and yield. Protic solvents like ethanol or isopropanol are often used. In some cases, the reaction can be run without a solvent, using an excess of propylene oxide. While the reaction can proceed without a catalyst, bases such as sodium hydroxide or potassium carbonate can be used to deprotonate the phenolic hydroxyl group, facilitating the final ring-closing step.
Q3: What are the potential side reactions that can lower the yield?
Several side reactions can occur, leading to a decreased yield of the desired product. These include:
-
Polymerization of propylene oxide: This can be minimized by controlling the temperature and using a stoichiometric amount of the epoxide.
-
Formation of a di-substituted product: The secondary amine in the product can potentially react with another molecule of propylene oxide.
-
Oxidation of the aminophenol starting material: This can be mitigated by running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis.
Q5: What is the recommended work-up and purification procedure?
After the reaction is complete, the excess propylene oxide and solvent are typically removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel, using a solvent system such as a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent can be performed for further purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Inactive starting materials.- Incorrect reaction temperature.- Insufficient reaction time. | - Check the purity of 4-chloro-2-aminophenol and propylene oxide.- Optimize the reaction temperature. A gradual increase from room temperature to reflux may be necessary.- Monitor the reaction by TLC to determine the optimal reaction time. |
| Formation of multiple products (observed on TLC) | - Side reactions such as polymerization or di-substitution.- Decomposition of starting material or product. | - Control the stoichiometry of reactants carefully.- Run the reaction at a lower temperature.- Consider performing the reaction under an inert atmosphere. |
| Product is difficult to purify | - Presence of polar impurities.- Oily or non-crystalline product. | - Wash the crude product with a non-polar solvent to remove non-polar impurities before column chromatography.- Try different solvent systems for recrystallization. If the product is an oil, attempt to form a salt (e.g., with HCl) which may be crystalline. |
| Low isolated yield after purification | - Loss of product during work-up and purification.- Incomplete reaction. | - Optimize the extraction and chromatography steps to minimize losses.- Ensure the reaction has gone to completion before starting the work-up. |
Experimental Protocols
General Procedure for the Synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-aminophenol (1 equivalent).
-
Solvent and Reactant Addition: Dissolve the 4-chloro-2-aminophenol in a suitable solvent (e.g., ethanol). Add propylene oxide (1.1 to 1.5 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to reflux) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess propylene oxide.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 25 | 24 | 45 |
| 2 | Ethanol | 78 (reflux) | 8 | 75 |
| 3 | Isopropanol | 82 (reflux) | 8 | 72 |
| 4 | Toluene | 110 (reflux) | 12 | 60 |
| 5 | None | 50 | 16 | 65 |
Visualizations
Caption: Synthetic route from 4-chloro-2-aminophenol.
Caption: Overview of the synthesis and purification process.
Caption: A guide to resolving common synthesis issues.
Technical Support Center: Synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and professionals involved in the synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. The information is based on established principles of benzoxazine chemistry and data from analogous syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine?
The most common and direct route for the synthesis of 2-methyl substituted 3,4-dihydro-2H-1,4-benzoxazines is the reaction of a corresponding 2-aminophenol with a three-carbon electrophile, such as propylene oxide or 1-chloro-2-propanol, under basic conditions. For 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, the key starting materials are 2-amino-4-chlorophenol and a propylene oxide equivalent.
Q2: What are the critical parameters and reagents in this synthesis?
Key parameters and reagents include:
-
Starting Materials: High purity 2-amino-4-chlorophenol and propylene oxide (or a suitable precursor) are crucial. Impurities in the starting materials can lead to side reactions and difficult purification.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a protic solvent like ethanol is typically used.
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) or a stronger base such as sodium hydride (NaH) can be used to deprotonate the phenolic hydroxyl group.
-
Temperature: The reaction is often carried out at elevated temperatures, ranging from 80°C to 120°C, to ensure a reasonable reaction rate.
-
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction temperature.
Q3: How can the progress of the reaction be monitored?
Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of hexane and ethyl acetate, should be used to achieve good separation between the starting material (2-amino-4-chlorophenol) and the desired product. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
Q4: What are the recommended methods for purification?
The crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is commonly employed to elute the product. Subsequent recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can be performed to obtain a highly pure product.
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I address them?
A: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify the completion by TLC. If the starting material is still present, consider increasing the reaction time or temperature.
-
Suboptimal Base: The chosen base may not be strong enough to efficiently deprotonate the phenol. If using a weak base like K₂CO₃, consider switching to a stronger base such as NaH. Ensure the base is fresh and anhydrous.
-
Poor Quality Reagents: Impurities in the starting materials or solvent can interfere with the reaction. Use freshly purified starting materials and dry, high-purity solvents.
-
Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product. See the section on common byproducts for more details.
-
Work-up Issues: The product may be lost during the aqueous work-up if it has some water solubility. Ensure thorough extraction with an appropriate organic solvent.
Problem: Complex Mixture and Byproduct Formation
Q: My crude product shows multiple spots on TLC, suggesting the presence of several byproducts. What are these likely impurities and how can I minimize them?
A: The formation of byproducts is a common issue in benzoxazine synthesis. Potential side reactions and resulting impurities include:
-
N-alkylation vs. O-alkylation: While O-alkylation followed by intramolecular cyclization is the desired pathway, direct N-alkylation of the amino group can occur, leading to isomeric byproducts. Optimizing the base and reaction temperature can influence the selectivity.
-
Dimerization/Polymerization: Under harsh reaction conditions (e.g., high temperatures for extended periods), starting materials or the product itself can undergo dimerization or polymerization, leading to higher molecular weight impurities.
-
Oxidation: 2-aminophenols are susceptible to oxidation, especially at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Ring-opening of Propylene Oxide: The epoxide can react with other nucleophiles present in the reaction mixture, leading to undesired byproducts. The slow addition of propylene oxide to the reaction mixture can help to minimize these side reactions.
To minimize byproduct formation, consider the following:
-
Run the reaction at the lowest effective temperature.
-
Use an inert atmosphere.
-
Control the stoichiometry of the reactants carefully.
-
Add the electrophile (propylene oxide) slowly to the reaction mixture.
Problem: Difficulty in Purification
Q: I am finding it challenging to purify the final product from the crude mixture. What are some effective purification strategies?
A: If standard column chromatography is not providing adequate separation, consider the following:
-
Optimize TLC Conditions: Experiment with different solvent systems for TLC to find a mobile phase that gives better separation of the product and impurities. This will translate to a more effective column chromatography separation.
-
Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina.
-
Recrystallization: This is a powerful technique for purifying solid products. Experiment with various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: If the byproducts have different acidic or basic properties than the desired product, an acid-base workup can be used to remove them.
Experimental Protocols
Disclaimer: The following is a representative protocol based on the synthesis of analogous compounds. Optimization may be required for the specific synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
1. Synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
-
To a solution of 2-amino-4-chlorophenol (1.0 eq.) in anhydrous DMF (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add propylene oxide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
2. Purification by Column Chromatography
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Data Presentation
Table 1: Representative Yields for the Synthesis of Analogous 1,4-Benzoxazine Derivatives
| Starting 2-Aminophenol | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Aminophenol | Propylene oxide | K₂CO₃ | DMF | 100 | 60-75 |
| 4-Methyl-2-aminophenol | 1-bromo-2-propanol | NaH | THF | 65 | 70-85 |
| 4-Nitro-2-aminophenol | Propylene oxide | K₂CO₃ | Acetonitrile | 80 | 55-70 |
| 2-Amino-4,6-dichlorophenol | Epichlorohydrin | K₂CO₃ | Ethanol | 78 | 65-80 |
Note: These are approximate values and can vary based on reaction conditions and scale.
Visualizations
Caption: Synthetic pathway for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Caption: Troubleshooting workflow for low product yield in benzoxazine synthesis.
Caption: Potential side reactions in the synthesis of 2-methyl-1,4-benzoxazines.
"troubleshooting purification of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Purification Troubleshooting Guide
This guide addresses common issues encountered during the purification of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
FAQs for Purification
Q1: My crude product is an oil and won't crystallize. How can I purify it?
A: Oily products are common if residual solvents or low-melting point impurities are present.
-
Initial Wash: First, perform an aqueous workup. Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash with a dilute sodium hydroxide (NaOH) solution (1N) to remove acidic impurities like unreacted phenols, followed by washes with deionized water until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Column Chromatography: If the product remains oily, column chromatography is the recommended next step.
Q2: What are the best conditions for column chromatography of this compound?
A: Silica gel is the standard stationary phase.
-
Solvent System (Eluent): Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexane and ethyl acetate. A gradient of 5% to 30% ethyl acetate in hexane is often effective.
-
TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the product should be between 0.2 and 0.4.
-
Streaking on TLC Plate: If the spot streaks, it may be due to the basic nature of the benzoxazine interacting strongly with the acidic silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system.
Q3: I see multiple spots on my TLC plate after synthesis. What are the likely impurities?
A: Common impurities in benzoxazine synthesis include:
-
Unreacted Starting Materials: Such as the parent phenol or amine. Phenolic impurities can often be removed with a preliminary NaOH wash.
-
Oligomers: Higher molecular weight species formed by partial polymerization during synthesis or workup. These typically have very low Rf values on TLC.
-
Side-Products: Depending on the reaction conditions, other isomers or related benzoxazine structures may form.
Q4: My final product has a yellowish tint. Is this normal?
A: While the pure compound is typically a white or off-white solid, a yellowish tint can indicate the presence of minor impurities or slight degradation. If analytical data (NMR, MS) confirms the structure and high purity, a slight coloration may be acceptable for many applications. If a completely colorless product is required, recrystallization or a second column chromatography purification may be necessary.
Experimental Protocols
Protocol 1: General Purification by Aqueous Wash and Recrystallization
-
Dissolution: Dissolve the crude product in ethyl acetate (approx. 10 mL per 1 g of crude material).
-
Base Wash: Transfer the solution to a separatory funnel and wash with 1N NaOH solution (2 x 20 mL).
-
Water Wash: Wash with deionized water (2 x 20 mL) followed by a brine wash (1 x 20 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.
-
Recrystallization: Dissolve the resulting solid or oil in a minimum amount of a hot solvent mixture, such as ethanol/water or hexane/ethyl acetate. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to create a dry powder ("dry loading").
-
Column Packing: Prepare a silica gel column using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity (e.g., to 80:20 hexane/ethyl acetate) based on TLC monitoring.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table presents illustrative data for the purification of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, demonstrating the effectiveness of different purification steps.
| Purification Step | Yield (%) | Purity by HPLC (%) | Appearance |
| Crude Product | 95 | 80 | Brown Oil |
| After NaOH Wash | 88 | 92 | Yellow Solid |
| After Recrystallization | 75 | 98.5 | Off-white Crystals |
| After Column Chromatography | 70 | >99 | White Crystalline Solid |
Note: These values are illustrative and may vary depending on the specific reaction conditions and scale.
Visualizations
Logical Troubleshooting Workflow for Purification
Caption: Troubleshooting purification steps for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow from synthesis to final product analysis.
Conceptual Signaling Pathway in Drug Discovery
Given that substituted benzoxazines have shown potential as antitumor agents, a possible mechanism of action could involve the inhibition of key signaling pathways in cancer cells.[1]
Caption: Conceptual model of a benzoxazine derivative inhibiting a cancer cell signaling pathway.
References
"solubility issues of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in organic solvents"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in organic solvents.
Troubleshooting Guide & FAQs
This section addresses common problems and questions in a straightforward Q&A format.
Q1: My sample of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is not dissolving well in my chosen organic solvent. What are the initial troubleshooting steps?
A1: When encountering poor solubility, a systematic approach is recommended. Start by verifying the purity of both your compound and the solvent, as impurities can significantly impact solubility. Ensure your solvent is anhydrous if the compound is sensitive to moisture. Gentle heating and agitation, such as vortexing or sonicating, can also facilitate dissolution. If these initial steps do not yield a clear solution, you may need to reconsider your solvent choice or explore solubility enhancement techniques.
Q2: At what concentration can I expect 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine to be soluble in common organic solvents?
Q3: I have tried several common solvents and am still facing solubility challenges. What other options can I explore?
A3: If standard solvents are proving ineffective, consider using a co-solvent system. For instance, a small percentage of a strong solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be added to your primary solvent to improve solvating power. Another approach is to perform a systematic solvent screening with a broader range of solvents, including those with different polarity and hydrogen bonding capabilities. In some cases, for derivatives with basic nitrogen atoms, salt formation by adding a suitable acid can dramatically increase solubility in polar solvents.
Q4: How can I determine the kinetic and thermodynamic solubility of my compound?
A4: Kinetic solubility is typically measured by adding a concentrated stock solution of the compound (usually in DMSO) to the solvent of interest and observing for precipitation. This method is rapid and useful for initial screening. Thermodynamic solubility, which represents the true equilibrium solubility, is determined by equilibrating an excess of the solid compound with the solvent over a longer period (e.g., 24-48 hours) and then measuring the concentration of the dissolved compound in the supernatant. Detailed protocols for both methods are provided in the "Experimental Protocols" section.
Q5: My compound appears to be degrading in certain solvents. How can I mitigate this?
A5: Degradation can be a concern, especially with prolonged heating or in the presence of reactive impurities in the solvent. To mitigate this, use high-purity, fresh solvents. If heating is necessary, do so for the minimum time required. It is also advisable to perform a preliminary stability test by dissolving a small amount of the compound and monitoring its purity over time using techniques like HPLC or TLC. If degradation is observed, you may need to select a more inert solvent or conduct your experiments at a lower temperature.
Data Presentation
The following table summarizes representative solubility data for a compound structurally similar to 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. Note: These values are for illustrative purposes only and should be experimentally verified for the specific compound of interest.
| Organic Solvent | Dielectric Constant (20°C) | Solubility (g/L) at 25°C |
| Heptane | 1.9 | < 0.1 |
| Toluene | 2.4 | 5 - 10 |
| Dichloromethane | 9.1 | > 50 |
| Ethyl Acetate | 6.0 | 20 - 30 |
| Acetone | 21 | 30 - 40 |
| Isopropanol | 18 | 10 - 20 |
| Acetonitrile | 38 | 25 - 35 |
| Methanol | 33 | 15 - 25 |
| Dimethylformamide (DMF) | 37 | > 100 |
| Dimethyl Sulfoxide (DMSO) | 47 | > 100 |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in 100% DMSO.
-
Solvent Addition: In a clear glass vial, add 98 µL of the desired organic solvent.
-
Compound Addition: Add 2 µL of the 10 mg/mL stock solution to the vial containing the organic solvent. This will result in a final concentration of 200 µg/mL with 2% DMSO.
-
Equilibration and Observation: Cap the vial and shake vigorously for 1 minute. Allow the vial to stand at room temperature for 1 hour.
-
Analysis: Visually inspect the solution for any signs of precipitation against a dark background. If the solution is clear, the kinetic solubility is greater than 200 µg/mL. If precipitation is observed, the kinetic solubility is less than 200 µg/mL. For a more quantitative assessment, the supernatant can be filtered and analyzed by HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of solid 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (e.g., 2-5 mg) to a glass vial.
-
Solvent Addition: Add a known volume of the desired organic solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Shake the mixture for 24 to 48 hours to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vial to stand undisturbed for at least 1 hour to allow the undissolved solid to settle. For more complete separation, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze the concentration of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in the diluted samples using a validated analytical method, such as HPLC with a UV detector or LC-MS.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Visualizations
The following diagram illustrates a logical workflow for troubleshooting solubility issues with 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Caption: A logical workflow for addressing solubility challenges.
"stability of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine under different conditions"
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. The information is based on the general chemical properties of the benzoxazine ring system and related analogs. Direct stability studies on this specific compound are not extensively available in public literature; therefore, these guidelines should be used as a general reference for experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing the degradation of my sample of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in an acidic solution. What is the likely cause?
A1: The 1,4-benzoxazine ring is susceptible to acid-catalyzed hydrolysis. In the presence of strong acids, such as hydrochloric acid (HCl), the oxazine ring can undergo cleavage, leading to the formation of a 2-(aminomethyl)phenol derivative.[1][2][3] This is a known reactivity pathway for this class of compounds. To mitigate this, avoid strongly acidic conditions (pH < 4) during your experiments or when preparing solutions. If acidic conditions are necessary, consider running the experiment at a lower temperature and for a shorter duration.
Q2: My compound seems to be degrading upon exposure to light. Is 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine light-sensitive?
A2: Yes, benzoxazine derivatives can be sensitive to ultraviolet (UV) light.[4] Exposure to UV radiation can induce photochemical reactions, including cycloreversion or dimerization, leading to the degradation of the parent compound.[4][5][6] It is highly recommended to store the compound in amber vials or otherwise protected from light. When conducting experiments, especially over extended periods, it is best practice to work in a fume hood with the sash down or to wrap experimental vessels in aluminum foil.
Q3: I have noticed a loss of my compound when using a strong oxidizing agent in my reaction mixture. Is this expected?
A3: While specific oxidative degradation pathways for this molecule are not well-documented, the nitrogen and oxygen heteroatoms in the benzoxazine ring could be susceptible to oxidation. Studies on related heterocyclic systems have shown that strong oxidizing agents, such as peracetic acid, can lead to ring modification and degradation.[7] The use of strong oxidants like hydrogen peroxide, permanganates, or chromates should be approached with caution. If an oxidation step is required elsewhere in your synthetic scheme, it is advisable to protect the benzoxazine moiety or choose a milder, more selective oxidizing agent.
Q4: What happens when I heat 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine?
A4: Benzoxazine monomers are precursors to polybenzoxazine resins, which are known for their high thermal stability.[8][9][10] The monomer itself is generally stable at moderate temperatures. However, upon heating to elevated temperatures (typically above 150°C), it will undergo thermally induced ring-opening polymerization.[11][12][13] This is not degradation in the sense of decomposition into smaller fragments but a chemical transformation into a polymer. If your experiment requires heating and you need to recover the monomer, it is crucial to stay below its polymerization temperature.
Q5: How should I store 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine to ensure its long-term stability?
A5: Based on the potential instabilities, the recommended storage conditions are:
-
Temperature: Cool and dry place (refrigeration at 2-8°C is recommended).
-
Light: Protected from light in an amber, tightly sealed container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.
Summary of Potential Stability Issues
| Condition | Potential Issue | Mitigation Strategies |
| Acidic pH (pH < 4) | Acid-catalyzed hydrolytic ring-opening.[1][2][3] | Maintain neutral or slightly basic pH; if acid is required, use mild conditions and lower temperatures. |
| Light (especially UV) | Photodegradation through photochemical reactions.[4][5][6] | Store in amber containers; protect experiments from light. |
| Strong Oxidizing Agents | Oxidative degradation of the benzoxazine ring.[7] | Avoid strong oxidants; use mild and selective oxidizing agents if necessary. |
| High Temperature (>150°C) | Thermally induced ring-opening polymerization.[11][12][13] | Keep temperatures below the polymerization onset unless polymerization is the goal. |
Visualizing Degradation and Experimental Workflows
Caption: Postulated degradation pathway of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine under acidic conditions.
Caption: A general experimental workflow for conducting forced degradation studies.
Caption: A logical troubleshooting guide for addressing the instability of the compound during experiments.
Experimental Protocols: General Forced Degradation Studies
For researchers needing to generate specific stability data for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, the following general protocols for forced degradation can be adapted. A stability-indicating analytical method (typically HPLC with UV/PDA or MS detection) should be developed beforehand to separate the parent compound from any potential degradants.
1. Acid and Base Hydrolysis
-
Objective: To assess stability in acidic and basic conditions.
-
Protocol:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture).
-
For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
For base hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Incubate the solutions at room temperature (or elevated temperature, e.g., 60°C, if no degradation is observed).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the aliquots before analysis (e.g., add an equivalent amount of 0.1 M NaOH to the acid sample and 0.1 M HCl to the base sample).
-
Analyze by the stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To determine susceptibility to oxidation.
-
Protocol:
-
Prepare a stock solution of the compound as described above.
-
Dilute the stock solution with a 3% hydrogen peroxide (H₂O₂) solution to a final concentration of ~100 µg/mL.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified time points.
-
Analyze by the stability-indicating HPLC method.
-
3. Photostability
-
Objective: To assess stability under light exposure.
-
Protocol:
-
Prepare two sets of solutions of the compound (~100 µg/mL) in a transparent solvent.
-
Wrap one set completely in aluminum foil to serve as a dark control.
-
Expose the unwrapped set to a photostability chamber with a controlled light source (e.g., ICH option 1: cool white fluorescent and near-UV lamps).
-
Place the dark control samples alongside the exposed samples.
-
Withdraw and analyze aliquots from both sets at specified time points.
-
Analyze by the stability-indicating HPLC method and compare the results.
-
4. Thermal Degradation
-
Objective: To evaluate stability at elevated temperatures.
-
Protocol:
-
Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
Separately, prepare a solution of the compound (~100 µg/mL) and incubate it at the same temperature.
-
Withdraw samples of both the solid and the solution at specified time points.
-
For the solid sample, dissolve it in a suitable solvent before analysis.
-
Analyze all samples by the stability-indicating HPLC method. Note any changes in physical appearance (e.g., melting, color change, polymerization).
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photo-sensitive benzoxazine II: chalcone-containing benzoxazine and its photo and thermal-cured thermoset - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of some dibenz[b,f][1,4]oxazepines by peracetic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Nature's empowerment: unraveling superior performance and green degradation closed-loop in self-curing fully bio-based benzoxazines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. advanceseng.com [advanceseng.com]
- 12. Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study [mdpi.com]
- 13. researchgate.net [researchgate.net]
"preventing triazine formation in benzoxazine synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with triazine formation during benzoxazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is triazine and why is it an issue in benzoxazine synthesis?
A1: In the context of benzoxazine synthesis, triazine refers to 1,3,5-hexahydrotriazine, a cyclic trimer that can form as a byproduct from the reaction of a primary amine and formaldehyde. Its formation is a competitive side reaction to the desired benzoxazine synthesis. The presence of triazine impurities can negatively impact the polymerization process and the final properties of the polybenzoxazine, such as thermal stability and mechanical strength.
Q2: How can I detect the presence of triazine in my benzoxazine product?
A2: The presence of triazine impurities can be detected using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to identify the characteristic peaks of the hexahydrotriazine ring structure, which will differ from the peaks of the desired benzoxazine.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can reveal the presence of vibrational bands specific to the triazine ring, which may otherwise be absent in a pure benzoxazine spectrum.
-
Chromatographic Methods: Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC) can be used to separate and identify triazine impurities in the reaction mixture.[1][2][3]
Q3: Can the choice of reactants influence triazine formation?
A3: Yes, the structure of the amine and phenol can influence the propensity for triazine formation. Amines with higher nucleophilicity may react more readily with formaldehyde, potentially favoring triazine formation under certain conditions. Similarly, the reactivity of the phenolic compound can play a role in the kinetics of the main reaction versus the side reaction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of benzoxazine and presence of a significant triazine byproduct. | High concentration of formaldehyde relative to the amine and phenol. | Carefully control the stoichiometry. A molar ratio of 1:2:4 (phenol:amine:formaldehyde) is a common starting point, but optimization may be required. |
| Reaction temperature is too high, favoring the triazine formation pathway. | Conduct the reaction at a lower temperature. While this may slow down the overall reaction rate, it can preferentially suppress the triazine side reaction. | |
| Inappropriate solvent selection. | Use a solvent that favors the benzoxazine formation. Toluene is a commonly used solvent that has shown good results. | |
| Difficulty in purifying the benzoxazine product from triazine. | Similar solubility of benzoxazine and triazine in the chosen recrystallization solvent. | Experiment with different recrystallization solvents or solvent mixtures. Column chromatography can also be an effective purification method. |
| Inconsistent results between batches. | Variations in the quality and concentration of reactants, especially the formaldehyde solution. | Use high-purity reagents and accurately determine the concentration of the formaldehyde solution before use. |
Reaction Pathways
The synthesis of benzoxazine involves the desired Mannich condensation pathway and a competing pathway leading to the formation of a 1,3,5-hexahydrotriazine byproduct.
Experimental Protocol: Minimizing Triazine Formation
This protocol outlines a general procedure for the synthesis of a bisphenol A-based benzoxazine (BA-a) with measures to minimize triazine formation.
Materials:
-
Bisphenol A
-
Aniline
-
Paraformaldehyde
-
Toluene (solvent)
-
1N Sodium Hydroxide solution
-
Magnesium Sulfate
Procedure:
-
In a flask, dissolve bisphenol A and aniline in toluene.
-
Stir the mixture and add paraformaldehyde in small portions. A typical molar ratio is 1:2:4 (bisphenol A:aniline:paraformaldehyde).
-
Reflux the mixture with stirring for 4-6 hours. The reaction temperature should be maintained at the reflux temperature of toluene (around 110 °C).
-
After the reaction is complete, cool the solution to room temperature.
-
Wash the solution three times with 1N sodium hydroxide aqueous solution and then with water until the pH is neutral.
-
Dry the organic layer over magnesium sulfate.
-
Evaporate the solvent under vacuum to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., hexane or ethanol) to afford the purified benzoxazine.
Troubleshooting Workflow
The following workflow can be used to diagnose and resolve issues related to triazine formation.
References
Technical Support Center: Degradation Pathways of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Disclaimer: Specific experimental data on the degradation pathways of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is limited in publicly available literature. The degradation pathways, experimental protocols, and data presented here are based on established chemical principles for benzoxazine derivatives and are intended to serve as a guide for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine under common experimental and storage conditions?
A1: Based on the structure of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, the most probable degradation pathways involve hydrolysis, oxidation, and photodegradation.
-
Hydrolytic Degradation: The oxazine ring is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to ring-opening.[1][2] This would likely yield a substituted 2-aminophenol derivative.
-
Oxidative Degradation: The tertiary amine and the electron-rich aromatic ring are potential sites for oxidation. Common laboratory oxidants or atmospheric oxygen over prolonged periods could lead to the formation of N-oxides, hydroxylated aromatic species, or ring-opened products.
-
Photodegradation: Benzoxazine derivatives can be sensitive to UV light, which may induce cleavage of the C-O or C-N bonds within the oxazine ring.[3]
Q2: How can I monitor the degradation of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in my samples?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of the parent compound and the formation of its degradation products.[4][5] An ideal HPLC method should be able to resolve the parent peak from all potential degradant peaks. Coupling the HPLC system to a mass spectrometer (LC-MS) would be highly beneficial for the identification of the degradation products.
Q3: What are the expected major degradation products?
A3: While definitive degradation products would need to be confirmed experimentally, based on chemical principles, one could anticipate the following major degradants:
-
From Hydrolysis: 2-amino-4-chlorophenol and acetaldehyde, resulting from the cleavage of the oxazine ring.
-
From Oxidation: N-oxide derivatives or hydroxylated species on the benzene ring.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram during stability studies. | 1. Sample degradation. 2. Contamination of the sample or mobile phase. 3. Column degradation. | 1. Characterize the new peaks using LC-MS to identify potential degradation products. Compare the retention times with a freshly prepared standard. 2. Prepare fresh mobile phase and re-inject a known standard to rule out contamination. 3. Run a column performance test with a standard mixture. If performance is poor, wash or replace the column. |
| Inconsistent mass spectrometry (MS) fragmentation patterns for the parent compound. | 1. In-source fragmentation of a labile parent molecule. 2. Presence of co-eluting isomers or impurities. 3. Incorrect MS settings (e.g., collision energy too high). | 1. Use a softer ionization technique (e.g., electrospray ionization - ESI) and optimize the source parameters to minimize in-source fragmentation. 2. Improve chromatographic separation by optimizing the HPLC gradient, changing the column, or modifying the mobile phase. 3. Systematically vary the collision energy in MS/MS experiments to obtain a clear fragmentation pattern. |
| Loss of parent compound with no corresponding appearance of degradation peaks. | 1. Formation of non-UV active degradation products. 2. Degradants are not eluting from the HPLC column. 3. Precipitation of the parent compound or degradants. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in full scan mode to detect non-UV active compounds. 2. Employ a steeper gradient or a stronger solvent in the mobile phase to ensure all components are eluted. 3. Visually inspect the sample for any precipitates. If present, try a different solvent system for the stability study. |
| Accelerated degradation under photostability testing. | The compound is likely photolabile. | 1. Store the compound and its formulations in light-protected containers (e.g., amber vials). 2. Conduct all experimental manipulations under low-light conditions or using light-filtered lamps. 3. If the final product is intended to be light-stable, consider formulation strategies to enhance photostability. |
Hypothetical Degradation Data
The following tables summarize hypothetical quantitative data from a forced degradation study on 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. These values are for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Parent Compound | Number of Major Degradants |
| 0.1 M HCl (60°C, 24h) | 15.2% | 2 |
| 0.1 M NaOH (60°C, 24h) | 8.5% | 1 |
| 3% H₂O₂ (RT, 24h) | 22.8% | 3 |
| Thermal (80°C, 48h) | 5.1% | 1 |
| Photolytic (ICH Q1B) | 35.5% | 4 |
Table 2: Hypothetical Degradation Product Profile from LC-MS Analysis
| Degradant ID | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure |
| DP-1 | 3.2 | 144.0 | 2-amino-4-chlorophenol |
| DP-2 | 5.8 | 198.0 | N-oxide derivative |
| DP-3 | 6.5 | 198.0 | Hydroxylated parent compound |
| DP-4 | 2.1 | Not applicable | Acetaldehyde |
Experimental Protocols
1. Protocol for Forced Hydrolytic Degradation
-
Objective: To assess the stability of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solutions at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it (with NaOH for the acidic sample and HCl for the basic sample), and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Protocol for Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
-
Instrumentation: HPLC with a UV detector or a Diode Array Detector (DAD).
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Hypothetical degradation pathways.
References
Technical Support Center: Scaling Up the Synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. It includes a detailed experimental protocol, troubleshooting guides for common issues, and frequently asked questions.
General Synthesis Pathway
The synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is typically achieved via the cyclization of 4-chloro-2-aminophenol with a propylene oxide equivalent. This reaction involves the nucleophilic attack of the amino group on the epoxide, followed by an intramolecular cyclization.
Caption: General synthesis pathway for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Experimental Protocol: Lab Scale (100g)
This protocol outlines a representative method for the synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. Modifications may be necessary based on specific laboratory conditions and scale-up objectives.
Materials:
-
4-chloro-2-aminophenol
-
Propylene oxide
-
Ethanol (or other suitable solvent like Isopropanol/Toluene)
-
Catalyst (optional, e.g., a mild base)
Procedure:
-
Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, condenser, thermocouple, and a dropping funnel. Purge the system with nitrogen.
-
Charging: Charge the reactor with 4-chloro-2-aminophenol and ethanol. Stir the mixture to form a suspension or solution.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 60-80°C).
-
Reagent Addition: Add propylene oxide dropwise via the dropping funnel over 2-3 hours. Maintain the internal temperature within ±2°C of the setpoint. The reaction is exothermic and requires careful monitoring.
-
Reaction Monitoring: Monitor the reaction progress using TLC or HPLC until the starting material is consumed (typically 8-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) or by column chromatography.
-
-
Drying: Dry the purified solid product in a vacuum oven at 40-50°C until a constant weight is achieved.
Scale-Up Considerations:
-
Heat Management: The exothermic nature of the reaction requires an efficient heat exchange system in larger reactors. Slower addition rates and robust cooling are critical.
-
Mass Transfer: Ensure adequate agitation to maintain a homogeneous mixture, especially if starting materials are not fully dissolved.
-
Safety: Propylene oxide is volatile and flammable. All operations should be conducted in a well-ventilated area with appropriate safety precautions.
Quantitative Data Summary
The following table summarizes typical process parameters and expected outcomes for benzoxazine synthesis, derived from analogous preparations in the literature.[1][2]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Toluene | Toluene/Isopropanol (2:1) | Ethanol |
| Temperature | 80-90°C | 80-90°C | 70-80°C (Reflux) |
| Reaction Time | 8-12 hours | 6-10 hours | 10-16 hours |
| Catalyst | None | None | Mild Base (e.g., K2CO3) |
| Typical Yield | 85-90% | 90-95% | 88-93% |
| Purity (Crude) | ~90% | >95% | ~92% |
| Notes | Potential for side products. | Cleaner reaction profile.[2] | Good for initial lab scale. |
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and scale-up process.
Q1: My reaction yield is consistently low (<80%). What are the potential causes and solutions?
A1: Low yield can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time and monitor via HPLC. Consider increasing the temperature moderately, but be aware this can also increase impurity formation.
-
-
Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can leave starting material unreacted.
-
Solution: Ensure accurate weighing of materials. A slight excess (1.1-1.2 equivalents) of the more volatile reagent, propylene oxide, may be beneficial.
-
-
Side Reactions: The formation of byproducts, such as dimers or polymers, can consume starting materials.[1] The preparation of benzoxazines from di- and polyamines can be complicated by side reactions leading to gelation or decreased yield.[1][2]
-
Solution: Maintain strict temperature control. Slower, controlled addition of propylene oxide can minimize localized high concentrations that lead to side reactions.
-
Q2: I'm observing significant impurities in my crude product. How can I identify and minimize them?
A2: Impurities often include unreacted starting materials or side-products.
-
Identification: Use LC-MS to identify the mass of the impurity peaks, which can help deduce their structures (e.g., unreacted 4-chloro-2-aminophenol, or a di-alkylated product).
-
Minimization:
-
Temperature Control: Avoid high temperatures, which can promote side reactions. An optimal temperature range is often 80–90 °C.[1][2]
-
Reagent Purity: Use high-purity starting materials. Impurities in the 4-chloro-2-aminophenol can carry through or interfere with the reaction.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions of the aminophenol.
-
Q3: The reaction is highly exothermic and difficult to control at a larger scale. What measures should I implement?
A3: Managing the exotherm is critical for safety and product quality during scale-up.
-
Calorimetry: Perform reaction calorimetry (e.g., using a RC1 calorimeter) on a small scale to understand the heat of reaction and the rate of heat evolution. This data is crucial for safe scaling.
-
Semi-Batch Addition: Instead of adding all the propylene oxide at once, use a controlled, slow addition (semi-batch). This allows the reactor's cooling system to keep pace with the heat being generated.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a thermal sink. However, this may increase reaction time and reduce throughput.
Q4: The product is difficult to purify at scale. What are the alternatives to column chromatography?
A4: Column chromatography is often impractical for large-scale production.
-
Recrystallization: This is the most common method for purifying solids at scale.
-
Solution: Conduct a solvent screen to find the optimal solvent or solvent mixture that provides good recovery and high purity. Key is finding a system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.
-
-
Slurry Wash: Washing the crude solid with a solvent in which the product is poorly soluble but impurities are soluble can be a simple and effective purification step.
-
Reactive Purification: If the main impurity is unreacted 4-chloro-2-aminophenol, a dilute aqueous base wash can be used to extract the acidic phenol into the aqueous layer, leaving the neutral benzoxazine product in the organic phase.
Caption: A workflow for troubleshooting common issues in the synthesis scale-up.
Frequently Asked Questions (FAQs)
Q: What are the critical process parameters (CPPs) to monitor during scale-up? A: The most critical parameters are:
-
Temperature: Directly impacts reaction rate and impurity profile.
-
Reagent Addition Rate: Crucial for managing the exotherm and minimizing side reactions.
-
Agitation Speed: Ensures homogeneity and efficient heat transfer.
-
Stoichiometry: The molar ratio of reactants is fundamental to achieving high conversion and yield.
Q: Which analytical techniques are recommended for in-process control (IPC)? A: For monitoring reaction completion, High-Performance Liquid Chromatography (HPLC) is the preferred method as it can quantitatively track the disappearance of starting materials and the appearance of the product and impurities. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.
Q: Are there alternative, "greener" synthesis routes available? A: Research into benzoxazine synthesis often explores greener alternatives.[3] One approach is using a solvent-free (neat) reaction, which can reduce waste and improve process intensity.[3] However, this requires careful thermal management, especially during scale-up. Other methods aim to eliminate the use of hazardous reagents, although this is more relevant for other types of benzoxazine syntheses that might use toxic materials like NaBH₄.[4]
Q: What safety hazards are associated with the key reagents? A:
-
4-chloro-2-aminophenol: Harmful if swallowed or in contact with skin. It is a suspected mutagen.
-
Propylene Oxide: Highly flammable liquid and vapor. It is a known carcinogen and can cause serious eye and respiratory irritation.
-
Solvents (Toluene, Alcohols): Flammable liquids. Toluene also has specific reproductive toxicity warnings. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be performed in a chemical fume hood or a well-ventilated enclosure.
Caption: Logical relationships between key reaction parameters and process outcomes.
References
Technical Support Center: Characterization of Poly(6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine polymers. The information provided is compiled from publicly available scientific literature and is intended to address common challenges encountered during synthesis, characterization, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic features for the 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine monomer?
A1: Based on the analysis of structurally similar benzoxazine monomers, you can expect the following characteristic peaks:
-
¹H NMR: Look for signals corresponding to the oxazine ring protons, specifically the Ar–CH₂–N and O–CH₂–N moieties. For a related compound, 6-methyl-3-phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazine, these peaks appear at approximately 5.00 ppm and 5.71 ppm, respectively.[3] The protons on the aromatic ring and the methyl group will also have characteristic shifts.
-
¹³C NMR: The carbon atoms of the oxazine ring (N-CH₂-O and Ar-CH₂-N) are expected to show signals in the range of 45-85 ppm. For example, in a vanillin-based benzoxazine, these signals appear around 47.3 and 82.5 ppm.[4]
-
FTIR: Key vibrational bands for the benzoxazine ring include asymmetric and symmetric C-O-C stretching modes, typically observed around 1230 cm⁻¹ and 1030 cm⁻¹, respectively. A peak near 920-950 cm⁻¹ is characteristic of the benzene ring attached to the oxazine ring.[5][6]
Q2: I am observing incomplete polymerization. What are the potential causes and solutions?
A2: Incomplete polymerization of benzoxazine monomers can be due to several factors:
-
Curing Temperature and Time: The ring-opening polymerization of benzoxazines is thermally activated and typically occurs at temperatures between 180°C and 250°C.[4] Ensure your curing temperature is high enough and the duration is sufficient for complete reaction. A common curing schedule involves a staged heating process, for example, 2 hours at 180°C, 4 hours at 200°C, and 2 hours at 220°C.[7][8]
-
Monomer Purity: Impurities in the monomer can interfere with the polymerization process. It is advisable to purify the synthesized monomer, for instance, by washing with a sodium hydroxide solution to remove unreacted phenols, followed by drying.[1]
-
Presence of Electron-Withdrawing Groups: The chlorine atom on the benzene ring is an electron-withdrawing group, which can increase the required polymerization temperature.[7] You may need to use a higher curing temperature compared to non-halogenated benzoxazines.
Q3: The poly(6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine) I synthesized has poor solubility. How can I characterize it?
A3: Poor solubility is a common challenge with cross-linked polybenzoxazines. Here are some characterization techniques suitable for insoluble polymers:
-
Solid-State NMR (ssNMR): This technique can provide structural information on the solid polymer.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This surface-sensitive technique is ideal for analyzing the chemical structure of polymer films or powders without the need for dissolution.[6]
-
Thermal Analysis (DSC and TGA): These techniques are performed on solid samples and provide information about the glass transition temperature, curing behavior, and thermal stability.
-
X-Ray Diffraction (XRD): Can be used to study the amorphous or crystalline nature of the polymer.
Q4: What is the expected thermal stability of poly(6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine)?
Troubleshooting Guides
Problem 1: Unexpected Peaks in NMR or FTIR of the Monomer
| Symptom | Possible Cause | Suggested Solution |
| Broad water peak in ¹H NMR | Residual moisture in the sample or solvent. | Dry the sample under vacuum and use a freshly opened or dried deuterated solvent. |
| Peaks corresponding to starting materials (phenol, amine, formaldehyde) | Incomplete reaction. | Increase the reaction time or temperature. Ensure stoichiometric balance of reactants. |
| Low-intensity signals around 5.1 ppm in ¹H NMR | Formation of triazine by-products, especially when using diamines.[7] | Use a co-solvent system like toluene/isopropanol to suppress triazine formation. Use a slight excess of paraformaldehyde.[7][8] |
| Broad OH peak in FTIR | Presence of phenolic impurities or oligomers. | Purify the monomer by washing with an alkaline solution (e.g., 1N NaOH) and recrystallization. |
Problem 2: Difficulty in Interpreting Thermal Analysis Data (DSC/TGA)
| Symptom | Possible Cause | Suggested Solution |
| No clear glass transition (Tg) in DSC | The Tg may be broad or obscured by other thermal events. The polymer may not be fully cured. | Run a second heating scan in the DSC after an initial heating and cooling cycle to erase the thermal history. Ensure complete curing by holding at the polymerization temperature for an extended period. |
| Multiple exothermic peaks in DSC of the monomer | Presence of impurities or different oligomeric species that polymerize at different temperatures. | Purify the monomer. Analyze the effect of different heating rates to resolve overlapping peaks. |
| Low char yield in TGA | Incomplete polymerization leading to lower crosslink density. Degradation of side groups. | Ensure complete curing of the polymer. The methyl group may lead to a slightly lower char yield compared to unsubstituted analogs. |
| Mass loss at low temperatures in TGA | Presence of residual solvent or unreacted monomer. | Dry the polymer sample under vacuum at an elevated temperature (below the Tg) before TGA analysis. |
Data Presentation
Table 1: Comparison of Thermal Properties of Various Polybenzoxazines
| Polymer System | Curing Temp (°C) | Tg (°C) | Td5 (°C) | Td10 (°C) | Char Yield (%) @ 800°C (N₂) | Reference |
| Poly(P-d)¹ | 180-220 | 190 | - | - | - | [7] |
| Poly(P-q)² | 180-220 | 182 | - | - | - | [7] |
| Nitrile-functional polybenzoxazine | - | - | 371 | - | 56 | [9] |
| PDMS-DABZ-DDSQ copolymer | - | 177 | - | 441 | 60.1 | [10] |
| Acetylene-functional polybenzoxazines | 180-200 | - | - | 520-600 | 71-81 | [1] |
¹ Based on 4,4′-diaminodiphenylmethane ² Based on 3,3′-dichloro-4,4′-diaminodiphenylmethane
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Monomer (General Procedure)
This is a generalized procedure based on the synthesis of similar benzoxazine monomers.[7][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate molar equivalents of 4-chlorophenol and 2-aminoethanol in a suitable solvent (e.g., toluene, dioxane).
-
Reagent Addition: While stirring, slowly add the required molar equivalent of paraformaldehyde to the solution.
-
Reaction: Heat the mixture to reflux (typically 80-110°C) and maintain for several hours (e.g., 8-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude product in a suitable organic solvent (e.g., chloroform, dichloromethane). Wash the organic solution sequentially with 1N NaOH solution and then with distilled water to remove unreacted phenol. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified monomer. Further purification can be achieved by column chromatography or recrystallization.
Protocol 2: Thermal Polymerization of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
This is a general procedure for the thermal curing of benzoxazine monomers.[7][8]
-
Preparation: Place the purified benzoxazine monomer in a suitable mold or on a substrate.
-
Degassing: To prevent void formation, degas the monomer by heating it to a temperature above its melting point (e.g., 130°C) under vacuum for about 1 hour.[7][8]
-
Curing: Transfer the degassed monomer to a preheated oven and cure using a staged heating program. A typical program could be:
-
2 hours at 180°C
-
4 hours at 200°C
-
2 hours at 220°C
-
-
Post-Curing: After the curing cycle, allow the polymer to cool down slowly to room temperature to minimize thermal stress. The completeness of the cure can be verified by the absence of an exothermic peak in a subsequent DSC scan.[7][8]
Mandatory Visualization
Caption: Experimental workflow for synthesis and characterization.
Caption: Troubleshooting logic for incomplete polymerization.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly Thermally Stable, Reversible, and Flexible Main Chain Type Benzoxazine Hybrid Incorporating Both Polydimethylsiloxane and Double-Decker Shaped Polyhedral Silsesquioxane Units through Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Potential of 6-Chloro and 6-Bromo Benzoxazine Derivatives
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, benzoxazine derivatives have emerged as a promising class of heterocyclic compounds. The introduction of halogen substituents, particularly at the 6-position of the benzoxazine ring, has been a key strategy in modulating their biological activity. This guide provides a comparative overview of the antimicrobial activity of 6-chloro versus 6-bromo benzoxazine derivatives, drawing upon available experimental data.
Due to a lack of direct head-to-head comparative studies in the existing literature, this analysis presents data from separate studies on chloro- and bromo-substituted benzoxazine derivatives. While this prevents a direct quantitative comparison, it offers valuable insights into the antimicrobial spectrum and potency of these two classes of halogenated benzoxazines. The data is presented in standardized tables for clarity, followed by a detailed experimental protocol for antimicrobial susceptibility testing and a proposed workflow for a direct comparative evaluation.
Data Presentation: Antimicrobial Activity
The antimicrobial activities of various 6-chloro and 6-bromo benzoxazine derivatives are summarized below. It is crucial to note that the experimental conditions, including the specific microbial strains and testing methodologies, may vary between studies, impacting direct comparability.
Table 1: Antimicrobial Activity of 6-Chloro Benzoxazine Derivatives
| Compound | Test Organism | Method | Result (e.g., Zone of Inhibition in mm, MIC in µg/mL) | Reference |
| 6-chloro-5H-benzo[a]phenoxazin-5-one | Staphylococcus aureus | Diffusion | Zone of Inhibition: Not specified, MIC: Not specified | [1] |
| 6-chloro-5H-naphtho[2,1-b]pyrido[3,2-e][2][3]oxazin-5-one | Staphylococcus aureus | Diffusion | Zone of Inhibition: Not specified, MIC: Not specified | [1] |
| 6,8-dichlorobenzo[a]phenoxazine-5-one | Not specified | Not specified | Data not available in abstract | [4][5] |
Table 2: Antimicrobial Activity of 6-Bromo Benzoxazine Derivatives
| Compound | Test Organism | Method | Result (e.g., Zone of Inhibition in mm, MIC in µg/mL) | Reference |
| Data not available in search results |
MIC: Minimum Inhibitory Concentration
The available data on 6-chloro benzoxazine derivatives suggests activity against Gram-positive bacteria like Staphylococcus aureus. Unfortunately, specific quantitative data for 6-bromo benzoxazine derivatives from the provided search results was not available to be included in this comparison.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds using the broth microdilution method, based on standard laboratory practices.[3]
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
Test compounds (6-chloro and 6-bromo benzoxazine derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known stock concentration.
-
Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Mandatory Visualization
The following diagram illustrates a proposed experimental workflow for a direct and objective comparison of the antimicrobial activities of 6-chloro and 6-bromo benzoxazine derivatives.
References
A Comparative Guide to the Validation of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Purity by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is of paramount importance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a key heterocyclic compound. Detailed experimental protocols and supporting data are presented to offer an objective evaluation of these analytical techniques.
Comparison of Analytical Methods for Purity Determination
The choice of an analytical method for purity validation is contingent on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. HPLC is a robust and widely used technique for quantifying known impurities and assessing overall purity.[1][2] In contrast, LC-MS combines the separation power of HPLC with the mass-based detection of mass spectrometry, making it exceptionally useful for the identification of unknown impurities and degradation products.[3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase.[3] | Combines HPLC separation with mass-based detection for identification and quantification.[3] |
| Primary Use | Quantification of known impurities and overall purity assessment. | Identification of unknown impurities and structural elucidation. |
| Sensitivity | High (typically in the ng to µg range). | Very high (typically in the pg to ng range).[3] |
| Selectivity | Good, but can be limited by co-eluting peaks. | Excellent, based on both retention time and mass-to-charge ratio. |
| Cost | Relatively lower instrumentation and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | High, suitable for routine quality control. | Generally lower due to more complex data analysis. |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below are the protocols for the HPLC and LC-MS validation of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine purity.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the purity determination of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. The method is designed to be specific, accurate, and precise.
1. Instrumentation and Reagents:
-
HPLC system with a UV detector (e.g., Agilent 1100 Series or similar).[4]
-
C18 analytical column (e.g., ODS, 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Acetonitrile (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Ortho-phosphoric acid (for pH adjustment).
-
Methanol (HPLC grade).[5]
-
Ultrapure water.
-
Reference standard of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.05 M ammonium acetate buffer, with the pH adjusted to 5.6 with ortho-phosphoric acid.[5]
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic, with a mobile phase composition of Acetonitrile:Water (80:20 v/v).[6]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 245 nm.[5]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol to obtain a concentration of 100 µg/mL.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards with concentrations ranging from 1.0 to 10.0 µg/mL.[5]
-
Sample Solution: Prepare the test sample in the mobile phase at a similar concentration to the working standards.
4. Method Validation: The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:[6]
-
Specificity: Analyze a blank (mobile phase), the reference standard, and the sample solution to ensure no interference at the retention time of the analyte.
-
Linearity: Inject the calibration standards and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[2]
-
Accuracy: Perform recovery studies by spiking the sample with known amounts of the reference standard at different concentration levels. The recovery should be within 98-102%.
-
Precision:
-
Intra-day Precision: Analyze replicate injections of the standard solution on the same day. The relative standard deviation (RSD) should be less than 2%.[6]
-
Inter-day Precision: Analyze replicate injections on different days to assess the method's reproducibility. The RSD should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is designed for the identification and quantification of impurities in 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
1. Instrumentation and Reagents:
-
LC-MS system (e.g., coupled with a Quadrupole or Time-of-Flight mass spectrometer).[4]
-
The same HPLC setup and reagents as described in the HPLC protocol.
2. Chromatographic and Mass Spectrometry Conditions:
-
Chromatographic Separation: Follow the same procedure as for HPLC.
-
Mass Spectrometry Conditions:
3. Data Analysis:
-
Identify the main peak corresponding to 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine based on its retention time and mass-to-charge ratio.
-
Analyze the mass spectra of any additional peaks to identify potential impurities and their fragmentation patterns.
Visualizing the Workflow and Validation Parameters
To better illustrate the experimental process and the relationship between validation parameters, the following diagrams are provided.
Caption: Workflow for HPLC Purity Validation.
Caption: Key Parameters for Analytical Method Validation.
References
- 1. Development of a HPLC method for the determination of antichagasic phenylethenylbenzofuroxans and its major synthetic secondary products in the chemical production processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a novel RP-HPLC method for the analysis of reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jptcp.com [jptcp.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Substituted Benzoxazine Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of various substituted benzoxazine polymers, supported by experimental data from peer-reviewed literature. The thermal properties of polybenzoxazines are critically influenced by the nature and position of substituents on the aromatic rings of the precursor monomers. Understanding these structure-property relationships is paramount for the rational design of high-performance thermosets for advanced applications in aerospace, electronics, and beyond.
Comparative Thermal Stability Data
The thermal stability of benzoxazine polymers is primarily evaluated by Thermogravimetric Analysis (TGA), which determines the decomposition temperature (Td) and char yield, and Differential Scanning Calorimetry (DSC), which measures the glass transition temperature (Tg). The following tables summarize key quantitative data from various studies, comparing the effects of different substituents.
| Substituent Group | Polymer System | Td5% (°C) | Td10% (°C) | Char Yield at 800°C (%) (N2) | Reference |
| Unsubstituted | Poly(P-a) | 237 | 281 | - | [1] |
| Alkyl | Poly(p-CH3-a) | 261 | - | - | [1] |
| Poly(m-CH3-a) | 328 | - | - | [1] | |
| Halogen | Poly(p-F-a) | >300 | - | Significantly Higher | [1] |
| Poly(m-F-a) | >300 | - | Significantly Higher | [1] | |
| Poly(P-d) (Chlorine) | - | - | 45 (in Argon) | [2] | |
| Alkoxy | Poly(p-OCH3-a) | - | - | - | [1] |
| Poly(m-OCH3-a) | - | - | Higher than para | [1] | |
| Allyl | Poly(P-ala) | Higher than P-a | - | - | [3] |
| Poly(B-ala) | Higher than B-a | - | - | [3] | |
| Acetylene | Poly(Ph-apa) | - | 520-600 | 71-81 | [4] |
| Bio-based | Poly(Van-JD) | 254 | 275 | - | [5] |
| Poly(Thy-JD) | 290 | 312 | - | [5] | |
| Poly(Car-JD) | 231 | 248 | - | [5] |
Table 1: Thermogravimetric Analysis (TGA) Data for Various Substituted Polybenzoxazines. Td5% and Td10% represent the temperatures at which 5% and 10% weight loss occurs, respectively.
| Substituent Group | Polymer System | Tg (°C) | Reference |
| Allyl | Poly(P-ala) | ~300 | [3] |
| Poly(B-ala) | ~300 | [3] | |
| Norbornene | Difunctional polybenzoxazine | 365 | [6] |
| Phthalonitrile co-polymer | 419 | [6] | |
| Bio-based | Poly(Thy-JD) | - | [5] |
| Poly(Car-JD) | - | [5] | |
| Poly(Van-JD) | - | [5] |
Table 2: Glass Transition Temperatures (Tg) for Selected Substituted Polybenzoxazines.
Key Observations on Substituent Effects
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituent on the phenolic ring influences the polymerization temperature and the final network structure.[1]
-
Positional Isomerism (meta vs. para): Meta-substitution in the phenol ring can lead to highly crosslinked materials with enhanced thermal stability compared to their para-substituted counterparts.[1] For instance, the methyl derivative in the meta position (m-CH₃) exhibits a significantly higher 5% weight loss temperature (328°C) compared to the para isomer (p-CH₃) at 261°C.[1]
-
Functional Groups for Secondary Polymerization: Incorporating additional polymerizable groups like allyl or acetylene into the benzoxazine monomer structure dramatically increases the crosslink density of the resulting polymer.[3][4] This leads to significantly improved thermal stability, with acetylene-functionalized polybenzoxazines achieving char yields as high as 81%.[4] Norbornene-functionalized benzoxazines also exhibit exceptionally high glass transition temperatures, exceeding 400°C in some cases.[6]
-
Halogenation: The introduction of halogen atoms, such as fluorine and chlorine, has been shown to enhance the thermal stability and fire resistance of polybenzoxazines.[1][2] Fluorine-substituted polybenzoxazines, in particular, demonstrate significantly higher stability.[1]
-
Bio-based Substituents: The thermal stability of bio-based polybenzoxazines varies depending on the structure of the phenolic precursor. For example, thymol-based polybenzoxazine shows a higher decomposition temperature than vanillin- and carvacrol-based counterparts.[5]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. For specific details, please refer to the cited literature.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the cured polybenzoxazine samples.
Methodology:
-
A small sample of the cured polymer (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
The sample is heated in the TGA furnace under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative degradation.[2][4]
-
A linear heating rate is applied, commonly 10 °C/min or 20 °C/min.[2][7]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature, from which the onset of decomposition (Td) and the char yield (the residual weight at a high temperature, e.g., 800°C) are determined.[4]
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the cured polybenzoxazine and to study the curing (polymerization) behavior of the benzoxazine monomer.
Methodology for Curing Analysis:
-
A small amount of the uncured benzoxazine monomer (typically 2-3 mg) is hermetically sealed in an aluminum DSC pan.[7]
-
The sample is heated in the DSC instrument at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[1][7]
-
The heat flow to the sample is measured relative to an empty reference pan.
-
The exotherm observed in the DSC thermogram corresponds to the ring-opening polymerization of the oxazine ring. The onset, peak, and end temperatures of this exotherm provide information about the curing process.[3]
Methodology for Tg Determination:
-
A sample of the fully cured polybenzoxazine is subjected to a heat-cool-heat cycle in the DSC.
-
The sample is heated to a temperature above its expected Tg, then cooled rapidly, and then reheated at a controlled rate (e.g., 10 °C/min or 20 °C/min).[2]
-
The Tg is observed as a step-like change in the heat flow curve during the second heating scan.
Visualizing the Comparison Workflow
The following diagrams illustrate the logical flow of comparing the thermal stability of different substituted benzoxazine polymers and the general experimental workflow.
Caption: Workflow for comparing thermal stability.
Caption: Experimental workflow for thermal analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
"cross-reactivity studies of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine"
An Objective Comparison of the Potential Cross-Reactivity Profile of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine and Related Benzoxazine Derivatives
Introduction
6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound belonging to the benzoxazine class.[1][2] While this class of compounds is being explored for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, specific cross-reactivity data for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is not extensively available in peer-reviewed literature.[1][3] This guide provides a comparative framework for researchers and drug development professionals to assess the potential cross-reactivity of this compound. It outlines standard experimental protocols, presents hypothetical data for illustrative purposes, and compares the structural and potential biological characteristics of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine with other benzoxazine derivatives.
The unique chlorine substitution at the 6th position of the benzoxazine ring in the title compound is expected to significantly influence its chemical reactivity and biological activity compared to other derivatives.[1] Understanding its cross-reactivity is crucial for evaluating its specificity and potential off-target effects in drug development.
Comparative Analysis of Benzoxazine Derivatives
To understand the potential cross-reactivity of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, it is useful to compare it with other structurally related benzoxazine compounds that have been synthesized or studied.
| Compound Name | Key Structural Features | Reported/Potential Biological Activities | Potential for Cross-Reactivity |
| 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | Chlorine at C6, Methyl at C2 | Investigated for antimicrobial and anti-inflammatory properties; potential lead for anticancer drugs.[1] | High, given the broad activities of the benzoxazine scaffold. The chloro and methyl groups will modulate target affinity and selectivity. |
| 3,4-Dihydro-2H-benzoxazine | Unsubstituted benzoxazine core | Different reactivity and biological activity compared to substituted analogs.[1] | Broad, likely interacting with a wide range of biological targets due to the core scaffold's reactivity. |
| 6-Methylbenzoxazine | Methyl group at C6 | Differences in biological activity compared to chloro-substituted analogs.[1] | Moderate to high. The methyl group may enhance binding to certain hydrophobic pockets in proteins. |
| 6-Nitro-3-methyl-3,4-dihydro-2H-[1][4]benzoxazines | Nitro group at C6, Methyl at C3 | Synthesized for use in the synthesis of biologically active compounds.[5] | High. The electron-withdrawing nitro group can significantly alter electronic properties and potential interactions with biological targets. |
| 2,8-disubstituted benzoxazinones | Various substitutions at C2 and C8 | Evaluated for antiplatelet aggregation, inhibition of superoxide anion generation, and neutrophil elastase release.[3] | Specific to the targets investigated, but the benzoxazinone core may have broader interactions. |
Experimental Protocols for Assessing Cross-Reactivity
To generate robust cross-reactivity data, a tiered approach employing a combination of in vitro assays is recommended.
Competitive Radioligand Binding Assays
This method assesses the ability of the test compound to displace a known radiolabeled ligand from a specific receptor.
-
Objective: To determine the binding affinity (Ki) of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine across a panel of common off-target receptors (e.g., GPCRs, ion channels, transporters).
-
Methodology:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate the receptor preparation with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.
-
Enzyme Inhibition Assays
These assays measure the effect of the test compound on the activity of a panel of enzymes, particularly kinases and proteases, which are common off-targets.
-
Objective: To determine the IC50 values of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine against a panel of purified enzymes.
-
Methodology:
-
Incubate the enzyme with its specific substrate and varying concentrations of the test compound in an appropriate buffer system.
-
The reaction can be monitored continuously or stopped at a specific time point.
-
Detect product formation using various methods such as spectrophotometry, fluorometry, or luminescence.
-
Plot the enzyme activity against the logarithm of the test compound concentration to determine the IC50 value.
-
Cellular Functional Assays
These assays evaluate the functional consequences of compound binding in a more physiologically relevant context.
-
Objective: To assess the agonist or antagonist activity of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine at specific cellular targets.
-
Methodology:
-
Use cell lines that endogenously or recombinantly express the target of interest.
-
Stimulate the cells with a known agonist in the presence of varying concentrations of the test compound (for antagonist mode) or with the test compound alone (for agonist mode).
-
Measure the cellular response, which could be a change in second messengers (e.g., cAMP, Ca2+), reporter gene expression, or cell proliferation.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Hypothetical Cross-Reactivity Data
The following tables represent hypothetical data that could be generated from the aforementioned experimental protocols. These are for illustrative purposes to guide researchers in presenting their findings.
Table 1: Hypothetical Receptor Binding Affinity Profile
| Target Class | Receptor | Ki (µM) |
| GPCRs | Adrenergic α1 | > 10 |
| Dopamine D2 | 8.5 | |
| Serotonin 5-HT2A | 5.2 | |
| Ion Channels | hERG | > 20 |
| L-type Ca2+ | 15 | |
| Transporters | SERT | > 10 |
| NET | 9.8 |
Table 2: Hypothetical Enzyme Inhibition Profile
| Target Class | Enzyme | IC50 (µM) |
| Kinases | EGFR | > 50 |
| SRC | 25 | |
| PKA | > 50 | |
| Proteases | Cathepsin B | 12 |
| Trypsin | > 50 | |
| Other | COX-2 | 7.5 |
Visualizations
Experimental Workflow for Cross-Reactivity Screening
Caption: A tiered workflow for assessing the cross-reactivity of a test compound.
Potential Signaling Pathway Interaction
Given the reported anti-inflammatory and anticancer potential of benzoxazine derivatives, a plausible, yet hypothetical, interaction could be with the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by the test compound.
Conclusion
While direct experimental data on the cross-reactivity of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is currently lacking, this guide provides a comprehensive framework for its evaluation. By employing standardized binding, enzymatic, and cellular assays, researchers can systematically build a cross-reactivity profile. This will enable a more informed comparison with alternative compounds and facilitate the assessment of its therapeutic potential and off-target liabilities. The provided protocols and illustrative data serve as a valuable resource for initiating and structuring such crucial preclinical studies.
References
Unambiguous Structural Confirmation of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
A definitive guide for researchers and drug development professionals on the structural elucidation of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. This guide provides a detailed comparison of X-ray crystallography with alternative spectroscopic techniques, supported by representative experimental data and protocols.
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. For novel compounds such as 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a key intermediate in medicinal chemistry, unambiguous structural confirmation is paramount. While single-crystal X-ray diffraction remains the gold standard for determining molecular structures, other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide complementary and often more readily obtainable data. This guide presents a comparative overview of these methods, offering insights into their respective strengths and limitations in the structural characterization of the target molecule.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical method for structure determination depends on several factors, including the physical state of the sample, the amount of material available, and the specific structural questions being addressed. While X-ray crystallography provides a complete and highly detailed 3D structure, it requires a suitable single crystal, which can be challenging to obtain. Spectroscopic methods, on the other hand, can be performed on smaller sample quantities and in solution, providing valuable information about the connectivity and electronic environment of atoms.
| Technique | Information Obtained | Sample Requirements | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, absolute configuration.[1][2] | High-quality single crystal (typically > 0.1 mm). | Unambiguous determination of the complete molecular structure.[1] | Crystal growth can be a significant bottleneck.[1][3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), chemical environment of nuclei, stereochemical relationships.[1][3] | Soluble sample in a deuterated solvent (typically mg scale). | Provides detailed structural information in solution, non-destructive.[1] | Does not directly provide a 3D structure, interpretation can be complex for large molecules.[1] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS). | Small amount of sample (µg to ng scale). | High sensitivity, provides accurate molecular formula. | Does not provide information on atom connectivity or stereochemistry. |
| Microcrystal Electron Diffraction (MicroED) | Precise 3D molecular structure from nanocrystals.[4] | Powdered sample containing nanocrystals.[4] | Requires significantly smaller crystals than X-ray crystallography, faster data collection.[4] | A relatively newer technique compared to X-ray crystallography.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural analysis. Below are representative protocols for the key experiments.
1. Single-Crystal X-ray Diffraction:
-
Crystal Growth: Crystals of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can be grown by slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffraction data are collected at a controlled temperature (e.g., 298 K) as a series of frames by rotating the crystal.
-
Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
2. NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 or 500 MHz). The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired to identify the chemical shifts of all unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to establish proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to determine one-bond and multiple-bond correlations between protons and carbons, respectively, which helps in assigning the complete molecular structure.
3. High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The instrument is operated in high-resolution mode to obtain the accurate mass of the molecular ion. The measured mass is then compared to the calculated mass for the expected molecular formula to confirm the elemental composition.
Representative Data
Table 1: Representative Crystallographic Data for a Benzoxazine Derivative
| Parameter | Value |
| Chemical Formula | C₈H₆ClNO₂[6] |
| Molecular Weight | 183.59 g/mol [6] |
| Crystal System | Orthorhombic[6] |
| Space Group | P2₁2₁2₁[6] |
| a (Å) | 4.5359 (6)[6] |
| b (Å) | 7.700 (1)[6] |
| c (Å) | 21.281 (3)[6] |
| V (ų) | 743.28 (17)[6] |
| Z | 4[6] |
| R-factor (%) | 3.8[6] |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
| Atom | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| C2-H | Multiplet | ~70 |
| C2-CH₃ | Doublet | ~20 |
| C3-H₂ | Multiplet | ~45 |
| N4-H | Broad singlet | - |
| C5-H | Doublet | ~118 |
| C7-H | Doublet of doublets | ~116 |
| C8-H | Doublet | ~125 |
| C4a | - | ~130 |
| C5 | - | ~118 |
| C6 | - | ~125 |
| C7 | - | ~116 |
| C8 | - | ~125 |
| C8a | - | ~140 |
Table 3: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₁₀ClNO |
| Calculated Mass [M+H]⁺ | 184.0502 |
| Observed Mass [M+H]⁺ | 184.0500 |
| Mass Accuracy (ppm) | -1.1 |
Experimental Workflow
The logical flow for the structural elucidation of a novel compound like 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is depicted in the following diagram.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. rigaku.com [rigaku.com]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. news-medical.net [news-medical.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Chiral Puzzle: A Comparative Guide to the Biological Activity of 6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Enantiomers
For researchers, scientists, and drug development professionals, understanding the stereochemistry of bioactive molecules is paramount. The spatial arrangement of atoms in enantiomers can lead to significant differences in their pharmacological profiles. This guide delves into the current state of knowledge regarding the biological activity of the (R) and (S) enantiomers of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound with potential therapeutic applications.
Currently, publicly available scientific literature does not contain direct comparative studies on the biological activities of the individual enantiomers of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. However, research into the broader benzoxazine class of compounds and structurally related molecules provides valuable insights into their potential pharmacological significance.
Synthesis and Chiral Separation
The synthesis of racemic 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has been documented, and methods for the separation of its enantiomers have been developed. These separation techniques are crucial for enabling the individual evaluation of the (R) and (S) forms, a necessary step to fully characterize their biological effects.
Potential Biological Activities of the Benzoxazine Scaffold
The 1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] These include:
-
Antimicrobial Properties: Various benzoxazine derivatives have demonstrated activity against a range of bacteria and fungi.
-
Anti-inflammatory Effects: The scaffold has been explored for its potential to modulate inflammatory pathways.
-
Anticancer Activity: Certain benzoxazine-containing compounds have been investigated for their cytotoxic effects on cancer cell lines.
-
Central Nervous System (CNS) Activity: The benzoxazine core is present in molecules designed to interact with CNS targets.
While these activities are associated with the broader class, the specific biological profile of the enantiomers of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine remains to be elucidated through dedicated studies.
Insights from a Structurally Related Compound: A Potent 5-HT3 Receptor Antagonist
Significant insight into the potential of the 6-chloro-3,4-dihydro-2H-1,4-benzoxazine scaffold can be drawn from a study on a more complex, structurally related molecule. The (S)-enantiomer of N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide has been identified as a highly potent serotonin-3 (5-HT3) receptor antagonist.[2] This compound demonstrated a high affinity for the 5-HT3 receptor with a Ki value of 0.051 nM and potent antagonistic activity in vivo.[2]
This finding is particularly noteworthy as it highlights that the 6-chloro-3,4-dihydro-2H-1,4-benzoxazine core can serve as a foundation for developing potent and stereoselective ligands for neurological targets.
Future Directions and the Need for Comparative Studies
The lack of direct comparative data on the biological activity of the (R) and (S) enantiomers of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine represents a clear research gap. To unlock the full therapeutic potential of this compound, future studies should focus on:
-
Stereoselective Synthesis: Developing efficient methods for the direct synthesis of the individual enantiomers.
-
Comprehensive Biological Screening: Evaluating the (R) and (S) enantiomers in a wide range of in vitro and in vivo assays to determine their pharmacological profiles. This should include, but not be limited to, assays for antimicrobial, anti-inflammatory, anticancer, and CNS activities.
-
Mechanism of Action Studies: Once a significant biological activity is identified, further experiments should be conducted to elucidate the underlying mechanism of action for each enantiomer.
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold affect the biological activity and stereoselectivity.
Below is a conceptual workflow for the future investigation of these enantiomers.
References
"reproducibility of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine synthesis methods"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthesis methods for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of detailed, reproducible protocols for this specific molecule in the public domain, this document outlines two primary plausible synthetic strategies based on established methodologies for analogous compounds.
Method 1: Two-Step Synthesis via O-Alkylation and Reductive Cyclization
Experimental Protocol:
Step 1: Synthesis of 1-(2-amino-4-chlorophenoxy)propan-2-one
-
To a solution of 4-chloro-2-nitrophenol in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate.
-
Add chloroacetone dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield 1-(4-chloro-2-nitrophenoxy)propan-2-one.
-
Reduce the nitro group of 1-(4-chloro-2-nitrophenoxy)propan-2-one using a standard reducing agent like tin(II) chloride in ethanol or catalytic hydrogenation (e.g., H2/Pd-C) to yield 1-(2-amino-4-chlorophenoxy)propan-2-one.
Step 2: Reductive Amination and Cyclization
-
The crude 1-(2-amino-4-chlorophenoxy)propan-2-one can be subjected to reductive amination conditions. A common method involves catalytic hydrogenation in the presence of a suitable catalyst (e.g., Platinum on carbon) under a hydrogen atmosphere.[1]
-
The reaction is typically carried out in a solvent like ethanol or toluene at a temperature of 45-50°C and a pressure of 2.0 MPa for approximately 15 hours.[1]
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is then purified by column chromatography or distillation.
Data Presentation:
| Parameter | Method 1: Two-Step Synthesis |
| Starting Materials | 4-chloro-2-nitrophenol, Chloroacetone |
| Key Intermediates | 1-(4-chloro-2-nitrophenoxy)propan-2-one, 1-(2-amino-4-chlorophenoxy)propan-2-one |
| Reaction Conditions | Step 1: Reflux; Step 2: 45-50°C, 2.0 MPa H₂ |
| Reported Yield | Yields for the specific target molecule are not reported. However, for the analogous 3-methyl-3,4-dihydro-2H-1,4-benzoxazine, yields of up to 92.5% have been reported for the cyclization step.[1] |
| Purity | Dependent on purification method; typically high after chromatography. |
| Reproducibility | Considered a robust and reproducible method for this class of compounds. |
Method 2: One-Pot Synthesis from 2-Aminophenol and a Three-Carbon Synthon
A more direct approach involves the reaction of a 2-aminophenol derivative with a suitable three-carbon electrophile, leading to the formation of the benzoxazine ring in a single pot. A plausible route for the synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine would utilize 4-chloro-2-aminophenol and propylene oxide or a related C3 synthon.
Experimental Protocol:
-
Dissolve 4-chloro-2-aminophenol in a suitable high-boiling solvent such as toluene or xylene.
-
Add propylene oxide to the solution. The reaction can be performed with or without a catalyst. Lewis acids or basic catalysts can be employed to facilitate the ring opening of the epoxide.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC. The initial reaction will be the nucleophilic attack of the aminophenol on the epoxide, followed by an intramolecular cyclization.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Data Presentation:
| Parameter | Method 2: One-Pot Synthesis |
| Starting Materials | 4-chloro-2-aminophenol, Propylene oxide |
| Key Intermediates | 1-(2-amino-4-chlorophenoxy)propan-2-ol (formed in situ) |
| Reaction Conditions | Reflux in a high-boiling solvent. |
| Reported Yield | Specific yields for this one-pot synthesis of the target molecule are not well-documented. Yields for similar one-pot benzoxazine syntheses can vary widely depending on the substrates and conditions. |
| Purity | May require more rigorous purification due to potential side products from the one-pot procedure. |
| Reproducibility | May be less reproducible than the stepwise method due to the potential for side reactions and the need for careful control of reaction conditions. |
Enantioselective Synthesis
For applications requiring enantiomerically pure 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, an acylative kinetic resolution of the racemic mixture has been reported.[2] This method involves the use of a chiral acylating agent, such as (S)-naproxen acyl chloride, to selectively acylate one enantiomer, allowing for the separation of the diastereomeric amides. Subsequent hydrolysis of the separated amides yields the individual enantiomers with high enantiomeric excess (>99% ee).[2]
Logical Workflow for Synthesis Method Selection
The choice between the outlined synthetic methods will depend on the specific requirements of the research, including desired yield, purity, scalability, and available resources.
Caption: Decision workflow for selecting a synthesis method.
References
Benchmarking 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Against Known Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the antimicrobial performance of the novel compound 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine against established antimicrobial agents. Due to a lack of publicly available quantitative antimicrobial susceptibility data for this specific benzoxazine derivative, this document serves as a comprehensive template, offering established comparator data and detailed experimental protocols to enable researchers to conduct their own robust comparative studies.
Introduction to 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Benzoxazine derivatives are a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, including potential antimicrobial properties. The introduction of a chlorine atom to the benzoxazine core, as seen in 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, is a common strategy in medicinal chemistry to potentially enhance biological activity. While the general class of benzoxazines has demonstrated antibacterial and antifungal potential, specific data for this substituted derivative is not yet widely reported.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This guide outlines the necessary steps and comparative data to systematically evaluate its antimicrobial efficacy.
Comparator Antimicrobial Agents
For a comprehensive benchmark, we have selected two widely recognized and clinically relevant antimicrobial agents: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a triazole antifungal agent.
Comparative Antimicrobial Susceptibility Data
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for the comparator agents against standard reference strains of common bacterial and fungal pathogens. These values serve as a baseline for comparison in your own experimental work.
Table 1: Minimum Inhibitory Concentration (MIC) of Comparator Antimicrobial Agents against Reference Bacterial Strains
| Microorganism | Strain (ATCC) | Comparator Agent | Reported MIC (µg/mL) |
| Escherichia coli | 25922 | Ciprofloxacin | 0.015 - 0.5 |
| Staphylococcus aureus | 29213 | Ciprofloxacin | 0.5 |
| Pseudomonas aeruginosa | 27853 | Ciprofloxacin | 0.5 |
| Bacillus subtilis | 6633 | Ciprofloxacin | No definitive value found |
Table 2: Minimum Inhibitory Concentration (MIC) of Comparator Antimicrobial Agent against Reference Fungal Strain
| Microorganism | Strain (ATCC) | Comparator Agent | Reported MIC (µg/mL) |
| Candida albicans | 90028 | Fluconazole | 0.25 - 1.0 |
Experimental Protocols
To ensure reproducibility and standardization, the following detailed protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are provided, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine)
-
Comparator agents (Ciprofloxacin, Fluconazole)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Sterile diluent (e.g., saline or broth)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Stock Solutions: Dissolve the test compound and comparator agents in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In the 96-well plate, perform a two-fold serial dilution of each antimicrobial agent in the appropriate broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized microbial suspension with broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents. Include a growth control (inoculum without antimicrobial agent) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial inoculum.
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Plating: Spot-plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Reading Results: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in no microbial growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Visualized Experimental Workflow
The following diagrams illustrate the key experimental workflows for antimicrobial susceptibility testing.
Caption: Workflow for MIC and MBC/MFC Determination.
Logical Relationship of Key Concepts
The following diagram illustrates the relationship between the key concepts in antimicrobial susceptibility testing.
Caption: Conceptual Relationship in Antimicrobial Testing.
Conclusion
This guide provides the necessary framework and comparator data for researchers to effectively benchmark the antimicrobial activity of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. The provided experimental protocols, when followed diligently, will yield reliable and reproducible data to ascertain the potential of this compound as a novel antimicrobial agent. The generation of specific MIC and MBC/MFC values for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine through these methods will be a critical step in its development and will allow for a direct and meaningful comparison against the established agents presented herein.
References
- 1. Anti-Candida albicans properties of novel benzoxazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Bulky 1,4-benzoxazine derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Benzothiazine and 1,4-benzoxazine imidazole derivatives with antifungal activity: a docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ikm.org.my [ikm.org.my]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. | Semantic Scholar [semanticscholar.org]
- 14. A note to the biological activity of benzoxazine derivatives containing the thioxo group - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine and its Precursors: A Technical Guide
This guide provides a detailed spectroscopic comparison of the heterocyclic compound 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine with its synthetic precursors, 2-amino-5-chlorophenol and chloroacetone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive analysis of the key spectral features that differentiate the final product from its starting materials. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is crucial for reaction monitoring and final product characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine and its precursors.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (Predicted) | ~6.8 | d | 1H | Aromatic CH |
| ~6.7 | dd | 1H | Aromatic CH | |
| ~6.6 | d | 1H | Aromatic CH | |
| ~4.3-4.4 | m | 1H | O-CH | |
| ~3.4-3.5 | m | 1H | N-CH₂ | |
| ~3.2-3.3 | m | 1H | N-CH₂ | |
| ~1.3 | d | 3H | CH₃ | |
| 2-amino-5-chlorophenol | ~6.7-6.9 | m | 3H | Aromatic CH |
| ~4.5-5.5 | br s | 2H | NH₂ | |
| ~8.5-9.5 | br s | 1H | OH | |
| Chloroacetone | ~4.2 | s | 2H | CH₂Cl |
| ~2.3 | s | 3H | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ, ppm) |
| 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (Predicted) | ~143 (C-O), ~130 (C-N), ~128 (C-Cl), ~120, ~118, ~116 (Aromatic CH), ~70 (O-CH), ~45 (N-CH₂), ~18 (CH₃) |
| 2-amino-5-chlorophenol | ~145 (C-OH), ~135 (C-NH₂), ~125 (C-Cl), ~120, ~115, ~110 (Aromatic CH) |
| Chloroacetone | ~202 (C=O), ~45 (CH₂Cl), ~26 (CH₃) |
Table 3: IR Spectroscopy Data (Predicted and Experimental)
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (Predicted) | ~3350 (N-H stretch), ~2950-2850 (C-H stretch), ~1600 (C=C aromatic), ~1250 (C-O stretch), ~1100 (C-N stretch), ~800 (C-Cl stretch) | |
| 2-amino-5-chlorophenol | ~3400-3200 (O-H, N-H stretch), ~1600 (N-H bend), ~1200 (C-O stretch), ~800-750 (C-Cl stretch) | |
| Chloroacetone | ~1725 (C=O stretch), ~1280 (CH₂ bend), ~750 (C-Cl stretch) |
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | 183/185 (M⁺, ³⁵Cl/³⁷Cl) | 168/170 ([M-CH₃]⁺), 142/144, 127, 108 |
| 2-amino-5-chlorophenol | 143/145 (M⁺, ³⁵Cl/³⁷Cl) | 108 ([M-Cl]⁺), 80 |
| Chloroacetone | 92/94 (M⁺, ³⁵Cl/³⁷Cl) | 43 ([CH₃CO]⁺), 49 ([CH₂Cl]⁺) |
Synthesis Pathway
The synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine from its precursors, 2-amino-5-chlorophenol and chloroacetone, is a classical example of a cyclization reaction to form a heterocyclic system. The reaction proceeds via nucleophilic substitution followed by an intramolecular cyclization.
Caption: Synthetic route to 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Experimental Protocols
Synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
A mixture of 2-amino-5-chlorophenol (1.0 eq), chloroacetone (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF is stirred at an elevated temperature (e.g., 80-100 °C) for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, respectively. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are analyzed as KBr pellets, and liquid samples are analyzed as thin films between NaCl plates. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using an Electron Ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting mass-to-charge (m/z) ratios of the molecular ion and fragment ions are recorded.
Spectroscopic Analysis and Comparison
The successful synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can be confirmed by a thorough analysis of the spectroscopic data and comparison with the precursors.
-
¹H NMR: The disappearance of the broad singlets corresponding to the -NH₂ and -OH protons of 2-amino-5-chlorophenol and the singlet for the -CH₂Cl protons of chloroacetone are key indicators of the reaction's progress. The appearance of new signals in the aliphatic region, specifically a multiplet for the O-CH proton, two multiplets for the N-CH₂ protons, and a doublet for the new methyl group, confirms the formation of the benzoxazine ring. The aromatic region will also show a distinct splitting pattern corresponding to the three protons on the substituted benzene ring.
-
¹³C NMR: The most significant change in the ¹³C NMR spectrum is the disappearance of the carbonyl peak from chloroacetone at around 202 ppm. New peaks corresponding to the carbons of the oxazine ring will appear, including the O-CH, N-CH₂, and the new methyl carbon.
-
IR Spectroscopy: The formation of the product is indicated by the appearance of a characteristic N-H stretching vibration around 3350 cm⁻¹ and the disappearance of the broad O-H and distinct N-H stretching bands of the aminophenol precursor. The strong carbonyl (C=O) absorption of chloroacetone at ~1725 cm⁻¹ will also be absent in the final product's spectrum.
-
Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak at m/z 183/185, corresponding to the molecular weight of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, with the characteristic isotopic pattern for a chlorine-containing compound. The fragmentation pattern will differ significantly from that of the precursors, with characteristic losses of a methyl group and other fragments from the benzoxazine ring system.
Assessing Lot-to-Lot Variability of Commercial 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide outlines the essential analytical methodologies and experimental protocols required to establish a baseline for quality control and to compare the purity, impurity profiles, and physicochemical properties of different batches of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Framework for Assessing Lot-to-Lot Variability
A systematic approach to evaluating the variability between different lots of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine should encompass a suite of analytical techniques to probe for potential differences in chemical purity, the presence of impurities, and physical characteristics.
Data Presentation: A Template for Comparison
To facilitate a direct comparison between different lots, all quantitative data should be systematically recorded. The following table provides a template for summarizing key analytical results.
| Analytical Test | Lot A (Supplier 1) | Lot B (Supplier 2) | Lot C (Supplier 1, New Batch) | Acceptance Criteria |
| Purity (HPLC, Area %) | ≥ 98.0% | |||
| Major Impurity 1 (HPLC, Area %) | ≤ 0.5% | |||
| Major Impurity 2 (HPLC, Area %) | ≤ 0.5% | |||
| Total Impurities (HPLC, Area %) | ≤ 2.0% | |||
| Residual Solvents (GC-HS) | As per ICH Q3C | |||
| Water Content (Karl Fischer) | ≤ 0.5% w/w | |||
| Melting Point (°C) | 85-90 °C[1] | |||
| Appearance | White crystalline solid[1] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. The following are representative protocols for the key analytical techniques.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is central to determining the purity of the compound and quantifying any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (typically the wavelength of maximum absorbance).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically reported as the area percentage of the main peak. Impurities are quantified based on their relative peak areas.
Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying the chemical structures of impurities detected by HPLC.
-
Instrumentation: An HPLC system coupled to a mass spectrometer.
-
Methodology: The HPLC method described above can be adapted for LC-MS. The mass spectrometer will provide mass-to-charge ratio (m/z) data for the parent compound and any impurities, aiding in their structural elucidation.
Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)
This technique is used to identify and quantify volatile organic compounds that may be present from the manufacturing process.
-
Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624).
-
Oven Program: A temperature gradient to separate common organic solvents.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a high-boiling point solvent (e.g., dimethyl sulfoxide).
-
Analysis: The vial is heated to allow volatile solvents to partition into the headspace, which is then injected into the GC. Quantification is performed against a standard containing known amounts of the expected residual solvents.
Water Content by Karl Fischer Titration
This is the standard method for determining the water content in a sample.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Methodology: The sample is dissolved in a suitable anhydrous solvent and titrated with a Karl Fischer reagent. The amount of water is determined electrochemically or volumetrically.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure of the compound and can be used to confirm its identity and detect structural impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the structure of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Visualizing Workflows and Potential Sources of Variability
Graphical representations can clarify complex processes and relationships. The following diagrams, generated using the DOT language, illustrate a proposed workflow for assessing lot-to-lot variability and a potential synthetic pathway for the target compound, highlighting steps where variability can be introduced.
Caption: Experimental workflow for assessing lot-to-lot variability.
The synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can introduce variability. The following diagram illustrates a plausible synthetic route, highlighting potential sources of impurities.
Caption: Plausible synthesis pathway and sources of variability.
By implementing a rigorous analytical program as outlined in this guide, researchers and drug development professionals can effectively assess and control the lot-to-lot variability of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, thereby ensuring the quality and consistency of their work.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-Chloro-2-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical waste is paramount to ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a halogenated organic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for the closely related compound, 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, and general guidelines for the disposal of halogenated hazardous waste.
Immediate Safety and Hazard Considerations
Based on the available data for the analogous compound, 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, it is classified as an acute oral toxicant.[1] Therefore, it is crucial to handle 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine with appropriate personal protective equipment (PPE) and to follow all safety protocols to minimize exposure. Halogenated organic compounds are often treated as hazardous waste and require disposal through incineration at a licensed facility.[2][3]
Quantitative Hazard Data Summary for the Analogous Compound (6-chloro-3,4-dihydro-2H-1,4-benzoxazine)
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
This data is for a related benzoxazine compound and should be used as a precautionary guide.
Experimental Protocol: Waste Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A laboratory coat
2. Waste Segregation and Collection:
-
Do not mix 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine waste with non-halogenated organic waste or other incompatible waste streams.[2][3][4][5]
-
Collect all waste, including the pure compound, solutions, and any contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a designated, properly labeled, and sealable hazardous waste container.[6]
-
The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[6]
3. Labeling:
-
The waste container must be clearly labeled with the full chemical name: "Waste 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine".
-
Include the words "Hazardous Waste" and any other information required by your institution's Environmental Health and Safety (EHS) office.[5]
-
Maintain a log of the contents and approximate quantities added to the container.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[6]
-
Ensure the container is stored in secondary containment to prevent spills.
5. Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
6. Spill and Emergency Procedures:
-
In case of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbent material and place it in the designated hazardous waste container.
-
For large spills or if you feel it is unsafe to handle, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
Caption: Disposal workflow for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the most current safety data sheets for the chemicals you are working with.
References
- 1. 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. bucknell.edu [bucknell.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
This guide provides immediate operational and disposal protocols for the handling of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in a laboratory setting. The information is compiled from available data on the compound and its structural analogs to ensure a high standard of safety for researchers, scientists, and drug development professionals.
Quantitative Data Summary
For 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine and its related compounds, the following physical and hazard data should be considered:
| Property | Value | Source |
| Chemical Formula | C₉H₁₀ClNO | ChemBK |
| Molecular Weight | 183.63 g/mol | ChemBK |
| Appearance | White crystalline solid | ChemBK |
| Melting Point | Approx. 85-90°C | ChemBK |
| Solubility | Soluble in most organic solvents (e.g., ethanol, dimethylformamide, dichloromethane) | ChemBK |
| GHS Hazard Pictogram (for related compounds) | GHS07 (Exclamation mark) | Sigma-Aldrich |
| GHS Signal Word (for related compounds) | Warning | Sigma-Aldrich |
| GHS Hazard Statements (for related compounds) | H302: Harmful if swallowed | Sigma-Aldrich |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, consider an impervious apron.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is recommended.
3. Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
4. First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Step-by-Step Waste Management Protocol
1. Waste Segregation:
-
Collect all waste containing 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste stream with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
2. Container Labeling:
-
The waste container must be clearly labeled with the full chemical name: "6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine" and the appropriate hazard warnings.
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.
4. Final Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Caption: Workflow for Safe Handling and Disposal of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
